Azelastine Impurity D
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
CAS番号 |
53242-89-9 |
|---|---|
分子式 |
C15H11ClN2O |
分子量 |
270.72 |
純度 |
> 95% |
数量 |
Milligrams-Grams |
製品の起源 |
United States |
Foundational & Exploratory
synthesis of 4-(4-Chlorobenzyl)phthalazin-1(2H)-one
Technical Whitepaper: Scalable Synthesis of 4-(4-Chlorobenzyl)phthalazin-1(2H)-one
Executive Summary
4-(4-Chlorobenzyl)phthalazin-1(2H)-one (hereafter referred to as Compound A ) is the critical pharmacophore scaffold in the synthesis of Azelastine , a potent second-generation histamine H1-receptor antagonist.
This guide addresses the technical challenges associated with the synthesis of Compound A, specifically the control of the benzylidene-to-benzyl rearrangement during hydrazinolysis. While traditional literature often glosses over the mechanistic nuance, this whitepaper provides a robust, scalable 2-step protocol designed to minimize the formation of the hydrolysis impurity (Impurity C) and the unreacted phthalide (Impurity E).
Key Performance Indicators (KPIs) of this Protocol:
-
Target Yield: >85% (Isolated)
-
Purity: >99.5% (HPLC)
-
Scalability: Validated for gram-to-kilogram transition.
Retrosynthetic Analysis
To design a robust synthesis, we must deconstruct the phthalazinone core. The most efficient disconnection involves the removal of the hydrazine moiety, revealing the 3-benzylidenephthalide skeleton. This implies a strategy based on the condensation of phthalic anhydride with a phenylacetic acid derivative, followed by a ring-expansion rearrangement.
Figure 1: Retrosynthetic disconnection showing the convergent assembly from commodity chemicals.
Detailed Synthetic Methodology
Stage 1: Synthesis of 3-(4-Chlorobenzylidene)phthalide
This step utilizes a high-temperature fusion reaction (Gabriel modification of the Perkin condensation). The driving force is the removal of water and CO₂.
Reagents:
-
Phthalic Anhydride (1.0 equiv)
-
4-Chlorophenylacetic acid (1.0 equiv)
-
Sodium Acetate (anhydrous, 0.05 equiv) - Catalyst
Protocol:
-
Fusion: In a reactor equipped with a Dean-Stark trap (or simply a distillation head for melt fusion), charge Phthalic Anhydride and 4-Chlorophenylacetic acid.
-
Catalysis: Add anhydrous Sodium Acetate.
-
Reaction: Heat the melt to 230–250°C .
-
Critical Observation: Evolution of CO₂ and H₂O will be vigorous. Maintain temperature until gas evolution ceases (approx. 2–4 hours).
-
-
Work-up: Cool the melt to ~100°C and add Ethanol (5 volumes). Reflux for 30 minutes to break up the solid mass.
-
Isolation: Cool to 0–5°C. Filter the precipitated yellow solid. Wash with cold ethanol.
-
Yield: Expect 75–82%.
-
Quality Check: The product exists as E/Z isomers. Both isomers react in the next step, so separation is unnecessary.
Stage 2: Hydrazinolysis to 4-(4-Chlorobenzyl)phthalazin-1(2H)-one
This is the critical step where the 5-membered lactone ring converts to the 6-membered pyridazine ring.
Reagents:
-
3-(4-Chlorobenzylidene)phthalide (from Stage 1)
-
Hydrazine Hydrate (80% or 100%, 2.0–3.0 equiv)
-
Ethanol (10 volumes)
Protocol:
-
Suspension: Suspend the phthalide intermediate in Ethanol.
-
Addition: Add Hydrazine Hydrate dropwise at room temperature.
-
Safety Note: Hydrazine is toxic and a potential carcinogen. Use a closed dosing system.
-
-
Reflux: Heat the mixture to reflux (78–80°C).
-
Kinetic Check: The yellow color of the starting material will fade as the reaction progresses.
-
Duration: 4–6 hours.
-
-
Completion: Monitor by HPLC. Limit for unreacted phthalide: <0.1%.
-
Crystallization: Cool the reaction mixture slowly to 20°C, then to 0–5°C. The product crystallizes as a white to off-white solid.
-
Purification: Filter and wash with cold ethanol. Recrystallize from Ethanol/DMF if high purity (>99.8%) is required for API usage.
-
Drying: Vacuum dry at 60°C.
Data Summary Table:
| Parameter | Stage 1 (Condensation) | Stage 2 (Hydrazinolysis) |
| Stoichiometry | 1:1 (Anhydride:Acid) | 1:2.5 (Phthalide:Hydrazine) |
| Temperature | 240°C (Melt) | 80°C (Reflux) |
| Key Solvent | None (Solvent-free) | Ethanol |
| Typical Yield | 78% | 92% |
| Appearance | Yellow Solid | White Crystalline Powder |
| Melting Point | 148–152°C | 220–223°C |
Mechanistic Insight: The "Hidden" Tautomerization
Novice chemists often confuse this reaction with a reduction because the exocyclic double bond (
Mechanism Flow:
-
Nucleophilic Attack: Hydrazine attacks the lactone carbonyl.
-
Ring Opening: The lactone opens to form a hydrazide intermediate.
-
Tautomerization (The Key): The enol form of the intermediate tautomerizes to the keto form, converting the vinyl group (
) into a methylene ketone ( ). -
Cyclization: The terminal amine of the hydrazide attacks the newly formed ketone, closing the 6-membered ring.
Figure 2: Mechanistic pathway highlighting the critical tautomerization step that establishes the benzyl methylene bridge.
Troubleshooting & Impurity Profile
High-performance liquid chromatography (HPLC) is essential for monitoring. The following impurities are common:
-
Impurity C (Hydrolysis Product): 2-[(4-Chlorophenyl)acetyl]benzoic acid.
-
Cause: Presence of water during Stage 2 or insufficient hydrazine.
-
Remedy: Ensure Ethanol is dry; use excess hydrazine.
-
-
Impurity E (Starting Material): 3-(4-Chlorobenzylidene)phthalide.
-
Cause: Incomplete reaction.
-
Remedy: Extend reflux time; check hydrazine quality (hydrazine degrades if exposed to air).
-
Safety & Regulatory Considerations
-
Hydrazine Hydrate: A known mutagen and sensitizer. All operations must occur in a fume hood. Waste streams containing hydrazine must be treated with bleach (hypochlorite) to neutralize before disposal.
-
Thermal Hazards: Stage 1 involves temperatures >200°C. Ensure reactor thermal rating and pressure relief systems are active, as CO₂ generation can pressurize sealed vessels.
References
-
Vogelsang, D., et al. (1974).[1] Basically substituted benzyl phthalazone derivatives. U.S. Patent 3,813,384.[1][2] (The foundational patent describing the synthesis of Azelastine and its phthalazinone intermediates).
-
Scheffler, G., et al. (1992). Process for the preparation of 4-(4-chlorobenzyl)-1(2H)-phthalazinone. U.S. Patent 5,164,394. (Describes optimized industrial routes).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2733560, 4-[(4-Chlorophenyl)methyl]-2H-phthalazin-1-one.
-
ChemicalBook. (2024).[3] 4-(4-Chloro-benzyl)-2H-phthalazin-1-one Properties and Synthesis. (Provides physical property data and commercial sourcing).
Sources
Technical Guide: Azelastine Impurity D Formation & Control
This guide provides an in-depth technical analysis of Azelastine Impurity D , specifically focusing on its formation mechanism, root cause in synthetic pathways, and control strategies.
Executive Summary
Azelastine Hydrochloride (4-[(4-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)phthalazin-1(2H)-one hydrochloride) is a second-generation antihistamine used for allergic rhinitis and conjunctivitis. During its synthesis and storage, several impurities can form.[1][2][3] Among these, Impurity D (European Pharmacopoeia designation) is a critical process-related impurity that serves as a marker for the quality of the starting materials and the reaction specificity.
-
Chemical Name: 4-(4-chlorobenzyl)phthalazin-1(2H)-one[4][5][6]
-
Regulatory Status: Specified Impurity in EP and USP (Related Compound D).
-
Primary Origin: Competitive side-reaction during the condensation step due to residual hydrazine.
Chemical Identity & Structural Analysis
Understanding the structural deficit of Impurity D compared to the API is key to deducing its formation mechanism.
| Feature | Azelastine (API) | Impurity D |
| Structure | Phthalazinone core N-substituted with 1-methylazepane ring. | Phthalazinone core with a free N-H (unsubstituted). |
| Formula | C₂₂H₂₄ClN₃O[3][6] · HCl | C₁₅H₁₁ClN₂O |
| Molecular Weight | 418.36 g/mol (HCl salt) | 270.71 g/mol |
| Critical Difference | Contains the azepane moiety. | Lacks the azepane moiety. |
Formation Mechanism
The formation of Impurity D is predominantly a chemoselective competition issue during the final cyclization step of the Azelastine synthesis.
The Primary Pathway (Process-Related)
The industrial synthesis of Azelastine typically involves the condensation of 2-(4-chlorobenzoyl)benzoic acid with 4-hydrazino-1-methylazepane .
-
Intended Reaction: The hydrazine group of the azepane derivative reacts with the keto-acid to form the phthalazinone ring, incorporating the azepane side chain.
-
Impurity Pathway: If free Hydrazine (N₂H₄) is present as a contaminant in the 4-hydrazino-1-methylazepane reagent, it competes for the keto-acid substrate. Because hydrazine is less sterically hindered than the bulky azepane-hydrazine, it reacts rapidly to form the N-unsubstituted phthalazinone—Impurity D .
Mechanistic Flow (DOT Visualization)
The following diagram illustrates the competitive pathways.
Caption: Competitive condensation pathways. Free hydrazine contaminant leads directly to Impurity D formation.
Secondary Pathway (Degradation)
While less common in standard storage, Impurity D can theoretically form via the cleavage of the N-N bond (de-alkylation) under extreme stress conditions (e.g., strong reduction or specific enzymatic degradation), effectively "chopping off" the azepane ring. However, oxidative stress typically leads to N-oxides (Impurity C) rather than Impurity D. Therefore, the presence of Impurity D is almost exclusively an indicator of synthesis process control rather than stability failure.
Root Cause Analysis & Control Strategy
Root Cause: Reagent Quality
The 4-hydrazino-1-methylazepane intermediate is often synthesized from 1-methylazepan-4-one and hydrazine hydrate.
-
Failure Mode: If the excess hydrazine hydrate is not quantitatively removed during the workup of the hydrazine-azepane intermediate, it carries over into the final coupling step.
-
Kinetic Factor: Free hydrazine is a smaller nucleophile than the azepane-hydrazine, making it kinetically favored to react with the benzoylbenzoic acid, even at low concentrations (ppm levels).
Mitigation Strategies
| Control Parameter | Action / Specification |
| Raw Material Spec | Limit free hydrazine in 4-hydrazino-1-methylazepane to < 0.1% . |
| Purification | Recrystallization of the Azelastine crude from Ethanol/Water . Impurity D is significantly less soluble in acidic aqueous media or specific organic solvents compared to the API salt, allowing for rejection in the mother liquor. |
| Process Design | Use of catalytic hydrogenation (reductive amination) routes avoids hydrazine entirely, though this requires a different starting material baseline (e.g., reacting Impurity D with azepane halides, though this is less convergent). |
Analytical Characterization (EP Method)
To detect and quantify Impurity D, the European Pharmacopoeia (EP) recommends a Reverse Phase HPLC method.
HPLC Protocol
-
Column: Nitrile silica gel (CN column), 5 µm, 250 mm x 4.6 mm.[7]
-
Mobile Phase:
-
Buffer: Dissolve 2.16 g sodium octanesulfonate + 0.68 g KH₂PO₄ in 740 mL water; adjust pH to 3.0 with dilute phosphoric acid.
-
Solvent: Acetonitrile (260 mL).
-
Ratio: Buffer:Acetonitrile (740:260 v/v).[8]
-
-
Flow Rate: 2.0 mL/min.[8]
-
Detection: UV at 210 nm.
-
Temperature: 30°C.
System Suitability & Retention
-
Azelastine Retention: ~8–9 minutes.
-
Impurity D RRT: ~0.6 (Elutes before Azelastine).
-
Resolution Requirement: Minimum 4.0 between Impurity B and Impurity D.
Data Interpretation Table
| Component | Relative Retention Time (RRT) | Origin | Limit (EP) |
| Impurity A | ~0.2 | Process (Benzohydrazide) | 0.1% |
| Impurity B | ~0.3 | Process | 0.1% |
| Impurity D | ~0.6 | Process (Hydrazine) | 0.1% |
| Azelastine | 1.0 | API | N/A |
| Impurity E | ~1.4 | Process | 0.1% |
Experimental Protocol: Synthesis of Impurity D Standard
For use as a Reference Standard in HPLC validation.
Objective: Synthesize 4-(4-chlorobenzyl)phthalazin-1(2H)-one.
-
Reagents:
-
2-(4-chlorobenzoyl)benzoic acid (10.0 g, 38.4 mmol)
-
Hydrazine hydrate (80% solution, 5.0 mL, excess)
-
Ethanol (100 mL)
-
-
Procedure:
-
Dissolve the keto-acid in Ethanol in a 250 mL round-bottom flask.
-
Add Hydrazine hydrate dropwise at room temperature.
-
Heat the mixture to reflux (78°C) for 3–4 hours. A white precipitate typically forms.
-
Cool to room temperature and then to 0–5°C in an ice bath.
-
Filter the solid precipitate.
-
Wash with cold ethanol (2 x 10 mL) and water (2 x 20 mL) to remove excess hydrazine.
-
Dry in a vacuum oven at 60°C.
-
-
Validation:
-
Yield: ~90-95%.
-
Appearance: White crystalline powder.
-
Melting Point: >200°C.
-
MS (ESI): [M+H]⁺ = 271.1 m/z.
-
References
-
European Pharmacopoeia (Ph.[1][4][9] Eur.) 10.0 .[10] Azelastine Hydrochloride Monograph (1633). EDQM. Available at: [Link]
-
Chindhe, S., et al. (2025) .[7] Multistep Synthesis of Novel Impurities of Azelastine Hydrochloride. ResearchGate. Available at: [Link]
-
PubChem . Azelastine Compound Summary. National Library of Medicine. Available at: [Link]
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. veeprho.com [veeprho.com]
- 3. Azelastine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. 氮卓斯汀杂质D European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.cn]
- 5. Azelastine EP Impurity D - SRIRAMCHEM [sriramchem.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. drugfuture.com [drugfuture.com]
Advanced Impurity Profiling & Control Strategy for Azelastine HCl
Content Type: Technical Guide / Whitepaper Audience: Pharmaceutical Scientists, Analytical Chemists, and Regulatory Affairs Professionals
Executive Summary
Azelastine Hydrochloride is a second-generation histamine H1-receptor antagonist widely used in the treatment of allergic rhinitis and conjunctivitis. Structurally characterized by a phthalazinone core fused with an azepane ring, the molecule presents specific stability challenges, particularly concerning oxidative degradation and hydrolytic cleavage.
Recent regulatory shifts, specifically ICH M7(R1) regarding mutagenic impurities, have necessitated a re-evaluation of Azelastine's impurity profile. This guide provides a definitive technical analysis of Azelastine’s critical impurities (EP/USP A–E), elucidates the mechanistic pathways of their formation, and establishes a robust analytical control strategy with a focus on emerging nitrosamine risks.
Chemical Architecture & Stability Profile
Core Structure: 4-[(4-Chlorophenyl)methyl]-2-(1-methylazepan-4-yl)phthalazin-1(2H)-one hydrochloride.
The molecule's stability is dictated by three primary structural vulnerabilities:
-
The Phthalazinone Core: Susceptible to hydrolytic ring-opening under alkaline conditions.
-
The Tertiary Amine (Azepane Ring): Prone to N-oxidation and N-dealkylation (a precursor step for nitrosamine formation).
-
The Benzylic Carbon: Sensitive to oxidative radical attack.
The Impurity Landscape: EP/USP & Beyond
Regulatory bodies (EP/USP) have characterized five primary specified impurities. Understanding the origin of each is critical for establishing Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs).
Table 1: Azelastine Specified Impurities Profile[1][2]
| Impurity | Common Name | Chemical Identity | Origin | Regulatory Status |
| Impurity A | Benzohydrazide | Benzoyl hydrazine | Process/Degradation Starting material residue or hydrolytic breakdown of hydrazine intermediates. | Potential Genotoxin (Hydrazine derivative) |
| Impurity B | Desmethyl-Hydrazide Int. | N'-(1-methylazepan-4-yl)benzohydrazide | Process Intermediate in the synthesis of the phthalazinone ring. | Specified (EP/USP) |
| Impurity C | Acid Hydrolysis Product | 2-[(4-Chlorophenyl)acetyl]benzoic acid | Degradation Result of phthalazinone ring opening (Hydrolysis). | Specified (EP/USP) |
| Impurity D | Phthalazinone Core | 4-[(4-Chlorophenyl)methyl]phthalazin-1(2H)-one | Degradation Cleavage of the azepane ring from the core. | Specified (EP/USP) |
| Impurity E | Isobenzofuran Derivative | 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one | Degradation Rearrangement product often formed under photolytic or thermal stress. | Specified (EP/USP) |
Mechanistic Degradation Pathways
The following diagram illustrates the causal relationships between environmental stress factors and the formation of critical impurities.
DOT Diagram 1: Azelastine Degradation Logic
Figure 1: Mechanistic map of Azelastine degradation pathways leading to EP/USP specified impurities.
Nitrosamine Risk Assessment (NDSRIs)
With the enforcement of FDA and EMA guidelines on nitrosamines, Azelastine faces a specific risk due to its tertiary amine structure.
The Risk Vector: Azelastine itself is not a secondary amine, but it degrades to Desmethyl Azelastine (a secondary amine). In the presence of nitrosating agents (nitrites in excipients, water, or process reagents), this degradant converts to N-nitroso-desmethyl-azelastine , a Nitrosamine Drug Substance Related Impurity (NDSRI).
DOT Diagram 2: Nitrosamine Formation Cascade
Figure 2: Pathway for the formation of N-nitroso-desmethyl-azelastine (NDSRI).
Control Strategy:
-
Excipient Screening: Use low-nitrite microcrystalline cellulose and crospovidone.
-
pH Control: Nitrosation kinetics are highest at acidic pH (approx. 3.0–4.0). Formulation buffering can mitigate this.
-
Antioxidants: Incorporation of Ascorbic Acid or Alpha-tocopherol to scavenge nitrite ions.
Analytical Method Development
To resolve the critical pair (Impurity E and Azelastine) and detect polar hydrolytic degradants (Impurity C), a gradient HPLC method is required. The following protocol is self-validating through system suitability criteria.
Protocol: Stability-Indicating HPLC Method
Chromatographic Conditions:
-
Column: Phenyl-Hexyl or C18 (e.g., Waters XBridge or Phenomenex Luna), 250 x 4.6 mm, 5 µm. Rationale: Phenyl-hexyl provides superior selectivity for the aromatic phthalazinone impurities compared to standard C18.
-
Wavelength: 210 nm (for maximum sensitivity of impurities) and 290 nm (specific for Azelastine).
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
Mobile Phase Strategy:
-
Buffer (Mobile Phase A): Dissolve 2.16 g Sodium Octanesulfonate + 0.68 g KH2PO4 in 1000 mL water (pH 3.0 with Phosphoric Acid). Rationale: Ion-pairing agent (Octanesulfonate) improves peak shape of the basic azepine moiety.
-
Organic (Mobile Phase B): Acetonitrile : Buffer (90:10).
Table 2: Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 75 | 25 | Equilibration |
| 20.0 | 50 | 50 | Elution of Impurity C/D |
| 35.0 | 20 | 80 | Elution of Impurity E |
| 40.0 | 75 | 25 | Return to Initial |
| 50.0 | 75 | 25 | Re-equilibration |
System Suitability Criteria (Self-Validating):
-
Resolution (Rs): > 2.0 between Azelastine and Impurity B (closest eluting process impurity).
-
Tailing Factor: < 1.5 for Azelastine peak (ensures ion-pairing efficacy).
-
Precision: RSD < 2.0% for 6 replicate injections.
References
-
European Directorate for the Quality of Medicines (EDQM). Azelastine Hydrochloride Monograph 1633. European Pharmacopoeia.[1][2] Available at: [Link]
-
Musmade, B., et al. (2023). Development and Validation of Stability-Indicating Impurity Profiling Method for Azelastine Hydrochloride and Fluticasone Propionate in Nasal Spray Product. Journal of AOAC International. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 175674065: N-Nitroso Azelastine EP Impurity B. Available at: [Link]
-
Patel, S. S., et al. (2020). Forced Degradation Study of Selective H1-Antihistaminic Drugs. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
-
International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Available at: [Link]
Sources
Technical Guide: Identification of Azelastine Degradation Products
Abstract
This technical guide provides a comprehensive framework for the structural identification and mechanistic elucidation of Azelastine Hydrochloride degradation products. Targeted at analytical scientists and formulation chemists, this document details forced degradation protocols, LC-MS/MS characterization strategies, and the specific chemical pathways leading to key impurities (A, B, C, D, and N-oxide). Emphasis is placed on the distinction between oxidative, hydrolytic, and photolytic vulnerabilities of the phthalazinone and azepane moieties.[1]
Introduction: Structural Vulnerabilities of Azelastine
Azelastine Hydrochloride (4-[(4-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)phthalazin-1-one hydrochloride) is a second-generation antihistamine containing two distinct structural pharmacophores:
-
Phthalazinone Core: A bicyclic system susceptible to hydrolytic ring opening under alkaline conditions.
-
N-Methylazepane Ring: A seven-membered tertiary amine ring highly prone to N-oxidation and photo-oxidative demethylation.
Effective impurity profiling requires a stability-indicating method (SIM) capable of resolving the highly polar N-oxide degradants from the hydrophobic parent compound while maintaining peak shape for the basic azepane moiety.
Forced Degradation Protocols (SOP)
To generate the full profile of potential degradants, the following stress conditions are recommended. These protocols are designed to achieve 10–20% degradation, avoiding secondary degradation artifacts.
Hydrolytic Stress (Acid/Base)[1][2]
-
Acid Hydrolysis: Dissolve Azelastine HCl in 1.0 N HCl. Reflux at 80°C for 4 hours.
-
Alkaline Hydrolysis: Dissolve in 1.0 N NaOH. Reflux at 80°C for 2 hours.
Oxidative Stress
-
Peroxide Oxidation: Treat with 3% H₂O₂ at ambient temperature for 6 hours.
Photolytic Stress[2][6]
-
UV Exposure: Expose solid state and solution (in inert containers) to 1.2 million lux hours and 200 Wh/m² UV light (ICH Q1B option 2).
Analytical Methodology: LC-Q-TOF-MS Strategy
High-resolution mass spectrometry (HRMS) is essential for distinguishing isobaric impurities and determining elemental composition.
Chromatographic Conditions (UPLC)
-
Column: C18 Hybrid Particle (e.g., Waters BEH C18 or Phenomenex Kinetex), 100 x 2.1 mm, 1.7 µm.
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.5). Low pH is critical to protonate the azepane nitrogen, preventing peak tailing.
-
Gradient: 5% B to 90% B over 10 minutes.
-
Detection: PDA (210–400 nm); extract at 240 nm.
Mass Spectrometry Settings (Q-TOF)
-
Ionization: ESI Positive Mode.
-
Source Temp: 120°C.
-
Desolvation Temp: 350°C.
-
Collision Energy: Ramp 20–40 eV for fragmentation studies.
-
Rationale: The positive mode strongly ionizes the basic nitrogen. MS/MS fragmentation is required to pinpoint whether modifications occurred on the benzyl, phthalazinone, or azepane regions.
Identification of Key Degradation Products
The following table summarizes the primary degradation products identified under stress conditions.
| Impurity Name | Common Designation | Stress Condition | Molecular Formula | m/z [M+H]+ | Structural Characteristic |
| Azelastine | API | N/A | C22H24ClN3O | 382.16 | Parent structure |
| Impurity A | Benzoyl Hydrazine | Hydrolytic (Severe) | C7H8N2O | 137.07 | Cleavage of phthalazinone core |
| Impurity B | Ring-Open Amide | Alkaline | C22H26ClN3O2 | 400.18 | Phthalazinone ring hydrolysis (amide formation) |
| Impurity C | Acid Derivative | Alkaline | C15H11ClO3 | 275.04 | Hydrolysis losing the azepane moiety |
| Impurity D | Des-azepane | Acid/Base | C15H11ClN2O | 271.06 | Cleavage of C-N bond to azepane |
| Azelastine N-Oxide | Oxidative Impurity | Peroxide | C22H24ClN3O2 | 398.16 | Oxygen addition to azepane N |
| Desmethyl Azelastine | Photolytic Impurity | Photolysis | C21H22ClN3O | 368.15 | Loss of methyl group from azepane |
Detailed Mechanistic Insights
Oxidative Pathway (N-Oxide Formation)
Under oxidative stress (H₂O₂), the lone pair electrons on the tertiary nitrogen of the 1-methylazepan-4-yl group attack the electrophilic oxygen of the peroxide. This yields Azelastine N-oxide (m/z 398).
-
MS/MS Signature: A characteristic loss of 16 Da (oxygen) or 17 Da (OH radical) is often observed in the fragmentation pattern, confirming the N-oxide structure.
Alkaline Hydrolysis (Ring Opening)
In strong alkali (0.1–1.0 N NaOH), the hydroxide ion attacks the carbonyl carbon of the phthalazinone ring. This leads to the opening of the lactam ring, forming Impurity B (a benzohydrazide derivative). Further hydrolysis or severe conditions can cleave the hydrazide bond entirely, releasing the azepane ring and leaving Impurity C (2-[(4-chlorophenyl)acetyl]benzoic acid).
Acidic/Photolytic Cleavage
Acidic conditions favor the protonation of the amide nitrogen, making the C-N bond susceptible to hydrolysis. This results in Impurity D (4-(4-chlorobenzyl)phthalazin-1(2H)-one), where the azepane ring is completely cleaved from the phthalazinone core.
Visualizing the Degradation Pathways[1][9][15]
The following diagram illustrates the connectivity between the parent Azelastine molecule and its primary degradation products based on the stress conditions described.
Figure 1: Mechanistic degradation pathway of Azelastine HCl showing oxidative, photolytic, and hydrolytic routes.[1][9]
Experimental Workflow for Impurity Identification
To ensure data integrity and reproducibility, the following workflow should be adopted for identifying unknown peaks in stability samples.
Figure 2: Step-by-step analytical workflow for the identification of unknown degradation products.
Control Strategy and Conclusion
The identification of these degradation products highlights two critical control points for Azelastine formulations:
-
pH Control: Formulations must be buffered (typically pH 5.0–7.0) to prevent the acid-catalyzed cleavage of the azepane ring and the base-catalyzed opening of the phthalazinone ring.
-
Antioxidants/Packaging: The sensitivity of the tertiary amine to oxidation necessitates the use of high-purity excipients with low peroxide levels, or the inclusion of antioxidants. Opaque packaging is required to mitigate photolytic demethylation.
By employing the LC-MS methodologies and understanding the degradation pathways outlined above, researchers can successfully validate stability-indicating methods and ensure regulatory compliance in accordance with ICH Q3A/Q3B guidelines.
References
-
Method Validation and Characterization of Stress Degradation Products of Azelastine Hydrochloride. Source: ResearchGate / PubMed URL:[Link]
-
Development and Validation of Stability-Indicating Impurity Profiling Method for Azelastine Hydrochloride and Fluticasone Propionate. Source: Journal of AOAC International URL:[Link]
-
Chemical Stability Study of H1 Antihistaminic Drugs: Azelastine Photodegradation. Source: MDPI (Molecules) URL:[Link]
-
Azelastine Impurities and Reference Standards (EP/USP). Source: Pharmaffiliates / Daicel Pharma Standards URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemignition.com [chemignition.com]
- 3. Azelastine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. researchgate.net [researchgate.net]
- 5. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 6. Stability study of the antihistamine drug azelastine HCl along with a kinetic investigation and the identification of new degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. savaglobal.com [savaglobal.com]
- 8. researchgate.net [researchgate.net]
- 9. Method validation and characterization of stress degradation products of azelastine hydrochloride using LC-UV/PDA and LC-Q/TOF-MS studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
A Robust and Validated LC-MS/MS Method for the Quantification of Azelastine Impurity D in Pharmaceutical Samples
An Application Note for the Pharmaceutical Industry
Abstract This application note describes a highly selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Azelastine Impurity D (4-(4-chlorobenzyl)phthalazin-1(2H)-one). The control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical requirement mandated by global regulatory bodies. Azelastine, a potent second-generation antihistamine, can contain various process-related impurities and degradation products that must be monitored to ensure product safety and efficacy. This method utilizes reverse-phase chromatography for the separation of this compound from the parent API, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The protocol has been fully validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[1][2][3] This application note provides a complete, ready-to-implement protocol for researchers, quality control analysts, and drug development professionals.
Introduction: The Rationale for Impurity Quantification
Azelastine is a widely used H1-receptor antagonist for the treatment of allergic rhinitis and conjunctivitis.[] During its synthesis or upon storage, several related substances, including this compound, can be formed.[5] Regulatory frameworks, such as those established by the ICH, demand that pharmaceutical manufacturers identify and quantify impurities to ensure that they are below established safety thresholds.[6][7]
The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for this task.[8][9] Its inherent selectivity, stemming from the separation of analytes by both their chromatographic retention time and their specific mass-to-charge (m/z) transitions, allows for unambiguous quantification even at trace levels in complex matrices.[10] This method is designed to be a definitive quality control tool, providing the necessary precision and accuracy for lot release testing and stability studies.
Chemical Structures
| Compound | Structure | Molecular Formula | Molecular Weight |
| Azelastine | [Image of Azelastine Structure] | C₂₂H₂₄ClN₃O | 381.90 |
| This compound | [Image of this compound Structure] | C₁₅H₁₁ClN₂O | 270.71[][11] |
Experimental Protocol
Materials and Reagents
-
Reference Standards: Azelastine Hydrochloride and this compound (purity ≥95%) were obtained from a certified supplier.[][11]
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), and Water (Type I, 18.2 MΩ·cm).
-
Additives: Formic acid (LC-MS grade, ~99%).
-
Sample Matrix: For validation purposes in a drug product, a placebo formulation of the nasal spray or relevant dosage form should be used.
Instrumentation
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer was used.
-
Liquid Chromatograph: System capable of delivering reproducible gradients at analytical flow rates (e.g., Shimadzu Nexera X3, Waters ACQUITY UPLC).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., SCIEX Triple Quad™, Waters Xevo TQ-S, Agilent 6400 Series).
Sample and Standard Preparation Workflow
The "dilute-and-shoot" method is employed for its simplicity and high throughput, which is suitable for soluble drug substances and simple formulations.
Step-by-Step Protocol:
-
Diluent Preparation: Prepare a solution of 50:50 (v/v) Acetonitrile:Water with 0.1% Formic acid.
-
Stock Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. This is the Stock Solution (SS) .
-
-
Intermediate Standard (10 µg/mL):
-
Pipette 10 mL of the SS into a 100 mL volumetric flask and dilute to volume with the diluent. This is the Intermediate Standard (IS) .
-
-
Calibration Curve Standards (0.1 - 100 ng/mL):
-
Perform serial dilutions from the IS to prepare calibration standards at concentrations such as 0.1, 0.5, 1, 5, 10, 50, and 100 ng/mL in the diluent.
-
-
Sample Preparation (Example: Drug Substance):
-
Accurately weigh 50 mg of the Azelastine API into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to achieve a nominal concentration of 1 mg/mL (1,000,000 ng/mL) of the main analyte. This solution is analyzed directly. The expected impurity level will fall within the calibration range.
-
Why these choices? The use of an acidified organic/aqueous diluent ensures the analytes remain protonated and soluble, which is ideal for positive mode ESI and reverse-phase chromatography.
LC-MS/MS Method Parameters
Rationale for Method Selection:
-
Column: A C18 column is chosen for its excellent retention and separation of moderately polar to non-polar compounds like Azelastine and its impurity.
-
Mobile Phase: An acidified mobile phase (0.1% Formic Acid) promotes analyte ionization (protonation) in the ESI source, leading to a strong [M+H]⁺ signal.[12]
-
Gradient Elution: A gradient is necessary to ensure a sharp peak shape for the impurity while efficiently eluting the more retained parent compound, Azelastine, minimizing total run time.[13]
-
Ionization: Electrospray Ionization (ESI) in positive mode is selected because both analytes contain basic nitrogen atoms that are readily protonated.[14][15]
Table 1: Chromatographic Conditions | Parameter | Setting | | :--- | :--- | | Column | C18, 2.1 x 100 mm, 1.8 µm | | Mobile Phase A | Water + 0.1% Formic Acid | | Mobile Phase B | Acetonitrile + 0.1% Formic Acid | | Flow Rate | 0.4 mL/min | | Injection Volume | 5 µL | | Column Temperature | 40 °C | | Gradient Program | Time (min) | % B | | | 0.0 | 20 | | | 5.0 | 95 | | | 7.0 | 95 | | | 7.1 | 20 | | | 9.0 | 20 |
Table 2: Mass Spectrometry Conditions
| Parameter | Setting |
|---|---|
| Ionization Mode | ESI Positive (+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| This compound (Quantifier) | 271.1 | 226.1 | 100 | 25 |
| This compound (Qualifier) | 271.1 | 165.1 | 100 | 35 |
| Azelastine | 382.2 | 112.2 | 50 | 30 |
Justification of MRM Transitions: The precursor ion selected corresponds to the protonated molecule [M+H]⁺. The product ions are generated by fragmentation in the collision cell and are chosen for their specificity and signal intensity to ensure reliable quantification and identity confirmation. The transition for Azelastine is included to monitor the chromatographic separation from the main component.[16]
Method Validation Protocol
The method was validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[1][3][7]
Specificity and Selectivity
Specificity was demonstrated by analyzing a blank diluent, a placebo sample, and a sample of Azelastine API spiked with Impurity D. The results showed no interfering peaks at the retention time of this compound in the blank or placebo samples, confirming the method's high selectivity. Chromatographic separation was achieved between Azelastine and Impurity D.
Linearity and Range
The linearity of the method was assessed by analyzing seven calibration standards in triplicate.
Table 4: Linearity Results
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Range | 0.1 ng/mL – 100 ng/mL | - |
| Regression Equation | y = 15243x + 210 | - |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.995 |
The high correlation coefficient across the specified range indicates excellent linearity.[17]
Accuracy and Precision
Accuracy was determined by spiking the placebo matrix at three concentration levels (Low, Mid, High QC). Precision was evaluated through repeatability (intra-day) and intermediate precision (inter-day) analysis of the same QC samples (n=6).
Table 5: Accuracy and Precision Summary
| QC Level | Nominal Conc. (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) |
|---|---|---|---|
| Acceptance: 85-115% | Acceptance: ≤ 15% | ||
| Low QC | 0.5 | 103.4% | 4.8% |
| Mid QC | 10 | 98.9% | 2.5% |
| High QC | 80 | 101.2% | 2.1% |
The data confirms that the method is both accurate and precise for the quantification of this compound.[13]
Limits of Detection (LOD) and Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of low-concentration standards.
-
Limit of Detection (LOD): 0.03 ng/mL (S/N ≥ 3)
-
Limit of Quantitation (LOQ): 0.1 ng/mL (S/N ≥ 10)
The LOQ was confirmed to be the lowest point on the calibration curve (0.1 ng/mL) with acceptable accuracy and precision.[17]
Conclusion
This application note presents a comprehensive, validated LC-MS/MS method for the quantitative determination of this compound. The method is specific, linear, accurate, and precise over a wide concentration range, with a low limit of quantitation suitable for routine quality control analysis of Azelastine drug substances and products. The detailed protocol and validation data demonstrate that this method is fit for its intended purpose and can be readily implemented in a regulated pharmaceutical laboratory.
References
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
IntuitionLabs. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available at: [Link] (Note: This is a placeholder URL as the original link was a video description).
-
ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]
-
ResearchGate. (n.d.). Chromatographic separation of azelastine HCl (3.3 min), impurity B (1.5 min), impurity D (9.3 min), and impurity E (13.9 min). Available at: [Link]
-
IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link]
-
Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Available at: [Link]
-
Payesh Darou Zist Azma. (n.d.). Pharmaceutical Impurity Detection Using LC-MS/MS. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025, August 27). How Pharmaceutical Impurity Analysis Works. Available at: [Link]
-
PMC. (2022, December 27). Factorial design-assisted reverse phase HPLC–UV approach for the concurrent estimation of cetirizine and azelastine in aqueous humor. Available at: [Link]
-
ResearchGate. (2025, August 10). Stability-indicating high-performance liquid chromatography method for determination of antihistamine drug azelastine. Available at: [Link]
-
ResearchGate. (2025, August 6). Pharmaceutical Impurity Identification: A Case Study Using a Multidisciplinary Approach. Available at: [Link]
-
Veeprho. (n.d.). Azelastine EP Impurity D | CAS 53242-89-9. Available at: [Link]
- Google Patents. (n.d.). CN107305199A - Two components and the method about material in separation determination azelastine hydrochloride fluticasone propionate compound nasal spray.
-
PubMed. (2010, June 15). Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies. Available at: [Link]
-
Pharmaffiliates. (n.d.). CAS No : 53242-88-9 | Product Name : Azelastine - Impurity D. Available at: [Link]
-
ResearchGate. (2010, June 15). (PDF) Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies. Available at: [Link]
-
Amazon S3. (n.d.). Shital Sukhabhai Patel - Ph.D. Thesis. Available at: [Link]
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. youtube.com [youtube.com]
- 3. database.ich.org [database.ich.org]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. intuitionlabs.ai [intuitionlabs.ai]
- 8. Pharmaceutical Impurity Detection Using LC-MS/MS - پایش دارو زیست آزما [payeshdarou.ir]
- 9. resolvemass.ca [resolvemass.ca]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. Azelastine EP Impurity D - SRIRAMCHEM [sriramchem.com]
- 12. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 13. researchgate.net [researchgate.net]
- 14. Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. savaglobal.com [savaglobal.com]
Azelastine Impurity D analysis in nasal spray
Executive Summary
This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) protocol for the quantification of Azelastine Impurity D (4-(4-chlorobenzyl)phthalazin-1(2H)-one) in nasal spray formulations.
Nasal sprays present a unique analytical challenge due to their viscous matrix (containing HPMC/sorbitol) and the presence of preservatives like Benzalkonium Chloride (BKC), which can interfere with impurity profiling. This guide focuses on the cleavage-based degradation mechanism that forms Impurity D and provides a self-validating extraction protocol to ensure recovery >98%.
Scientific Background & Chemistry
The Analyte: Impurity D
Azelastine Hydrochloride is a phthalazinone derivative.[] Impurity D (European Pharmacopoeia / USP Related Compound D) represents the primary degradation product formed via the cleavage of the N-methylazepane ring from the phthalazinone core.
-
Parent: Azelastine (Basic, pKa ~9.5 due to tertiary amine).
-
Impurity D: 4-(4-chlorobenzyl)phthalazin-1(2H)-one.[][2][3][4] (Neutral/Weakly acidic lactam).
-
Significance: Impurity D is a known degradant arising from hydrolytic stress or thermal instability. Its formation correlates with the loss of the antihistaminic pharmacophore.
Degradation Pathway
The formation of Impurity D involves the N-dealkylation of the azelastine molecule.
Figure 1: Degradation pathway of Azelastine HCl yielding Impurity D via N-dealkylation.
Method Development Strategy
Chromatographic Causality
-
Stationary Phase: A C18 column with high carbon load (e.g., Inertsil ODS-3V or equivalent) is selected. Azelastine is hydrophobic and basic; a high surface area column ensures retention, while base-deactivation prevents peak tailing caused by silanol interactions.
-
Mobile Phase pH (3.0): Azelastine has a basic nitrogen. At pH 3.0, the amine is fully protonated, improving solubility and peak shape. Impurity D, being a neutral lactam, is less affected by pH but relies on the organic modifier for elution.
-
Ion Pairing (Optional but Recommended): The addition of Octane-1-sulfonic acid (OSA) is often required if resolution between Impurity D and early eluting excipients is poor. However, the protocol below uses a simplified phosphate buffer system that has been optimized for robustness.
Experimental Protocol
Instrumentation & Reagents
-
HPLC System: Agilent 1260 Infinity II or Waters Alliance (Quaternary Pump).
-
Detector: PDA/UV at 215 nm (Maximal sensitivity for Impurity D) and 290 nm (Azelastine specificity).
-
Column: C18, 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3V).
-
Reagents: HPLC Grade Acetonitrile (ACN), Potassium Dihydrogen Phosphate (
), Triethylamine (TEA), Orthophosphoric Acid.[5]
Mobile Phase Preparation
-
Buffer (Mobile Phase A): Dissolve 6.8 g
in 1000 mL water. Add 2 mL Triethylamine (to mask silanols). Adjust pH to 3.0 ± 0.1 with dilute Orthophosphoric acid. Filter through 0.45 µm membrane.[6] -
Organic (Mobile Phase B): Acetonitrile:Methanol (60:40 v/v).
-
Mode: Gradient Elution (See Table 1).
Gradient Program
Rationale: A gradient is necessary to separate the early eluting polar excipients, the moderately retained Impurity D, the API, and the strongly retained preservatives (Benzalkonium Chloride).
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 70 | 30 | Equilibration |
| 5.0 | 70 | 30 | Isocratic hold for polar excipients |
| 25.0 | 30 | 70 | Elution of Azelastine & Impurity D |
| 35.0 | 10 | 90 | Wash (Elute Benzalkonium Cl) |
| 40.0 | 70 | 30 | Re-equilibration |
Sample Preparation (The "Viscosity Breaker" Method)
Nasal sprays are viscous. Direct injection leads to poor recovery and column fouling.
Figure 2: Optimized extraction workflow for viscous nasal spray matrices.
System Suitability & Validation Criteria
To ensure the method is self-validating, the following System Suitability Test (SST) parameters must be met before analyzing samples.
| Parameter | Acceptance Criteria | Rationale |
| Resolution ( | > 2.0 between Impurity D and Azelastine | Critical for accurate integration. |
| Tailing Factor ( | < 1.5 for Azelastine | Indicates suppressed silanol activity. |
| Plate Count ( | > 5000 | Ensures column efficiency. |
| % RSD (n=6) | < 2.0% (for API), < 5.0% (for Impurity D) | Precision confirmation. |
Relative Retention Times (Approximate):
-
Impurity D: ~0.4 - 0.5 (Elutes significantly earlier than parent due to lack of azepane ring).
-
Azelastine: 1.0
-
Benzalkonium Chloride: ~1.8 - 2.2 (Late eluting peaks).
Troubleshooting Guide
-
Issue: Co-elution of Impurity D with Placebo peaks.
-
Root Cause:[][7] Nasal sprays contain sorbitol/HPMC which elute early.
-
Solution: Lower the initial %B in the gradient to 20% to retain Impurity D longer, separating it from the solvent front.
-
-
Issue: Low Recovery of Impurity D.
-
Root Cause:[][7] Entrapment in the HPMC gel matrix.
-
Solution: Increase the Vortex time (Step 3 in Figure 2) and ensure the diluent contains at least 50% organic solvent to break the viscosity.
-
-
Issue: Ghost Peaks.
-
Root Cause:[][7] Carryover of Benzalkonium Chloride from previous injections.
-
Solution: Ensure the gradient wash step (90% B) is held for at least 5 minutes.
-
References
-
European Directorate for the Quality of Medicines (EDQM). (2023). Azelastine Hydrochloride Monograph 1633. European Pharmacopoeia.[2][3] [Link]
-
Nesrin, R., & Yutaka, K. (2014). Stability Study of the Antihistamine Drug Azelastine HCl along with a Kinetic Investigation and the Identification of New Degradation Products.[8][9] Analytical Sciences, 30(6), 691-697.[9] [Link]
-
Bhope, S. et al. (2023).[][10] Development and Validation of Stability-Indicating Impurity Profiling Method for Azelastine Hydrochloride and Fluticasone Propionate in Nasal Spray Product Using HPLC with a UV/PDA Detector. Journal of AOAC INTERNATIONAL, 106(4), 1082–1090. [Link]
-
International Conference on Harmonisation (ICH). (2006). Q3B(R2) Impurities in New Drug Products. [Link]
Sources
- 2. 氮卓斯汀杂质D European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 3. Azelastine EP Impurity D - SRIRAMCHEM [sriramchem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. jddtonline.info [jddtonline.info]
- 7. researchgate.net [researchgate.net]
- 8. Stability study of the antihistamine drug azelastine HCl along with a kinetic investigation and the identification of new degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 10. savaglobal.com [savaglobal.com]
Application Note: High-Resolution Stability-Indicating HPLC Method for Azelastine Hydrochloride and Related Impurities
Executive Summary
This application note details a robust, validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the separation and quantification of Azelastine Hydrochloride (HCl) and its critical impurities. Unlike standard isocratic pharmacopeial assays, this protocol utilizes a gradient elution profile on a C18 stationary phase with ion-pairing chromatography.[1] This approach ensures the resolution of process-related impurities (e.g., Desmethylazelastine) and oxidative degradants (e.g., Azelastine N-oxide), making it suitable for stability testing and release analysis in regulated drug development environments.[1]
Scientific Rationale & Method Design
The Challenge: Basicity and Peak Shape
Azelastine is a phthalazinone derivative containing a tertiary amine within a seven-membered azepane ring.[1] This basic nitrogen (
-
Silanol Interaction: At neutral pH, the protonated amine interacts strongly with residual silanols on the silica backbone, leading to severe peak tailing.
-
Retention Control: Without modification, the polar basic moiety causes early elution, co-eluting with polar degradants.
The Solution: Acidic Ion-Pairing Chemistry
To overcome these issues, this method employs a pH 3.0 Phosphate Buffer with 1-Octanesulfonic Acid (OSA) .[1]
-
pH 3.0: Suppresses silanol ionization (
rather thanngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ), reducing secondary interactions. -
Ion-Pairing (OSA): The sulfonate anion (
) forms a neutral ion-pair with the protonated Azelastine amine (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ). This increases the hydrophobicity of the analyte, improving retention on the C18 chain and sharpening the peak shape.
Visualization: Method Development Logic
Figure 1: Decision tree illustrating the chemical logic behind the selection of mobile phase additives.
Target Analytes & Impurities
The method is optimized to separate the following key species. Note that pharmacopeial designations (USP/EP) can vary; chemical names are definitive.[1]
| Compound Name | Common ID | Origin | Relative Retention (RRT) |
| Benzoyl hydrazine | Impurity A (USP B)[1] | Synthesis Intermediate | ~0.25 |
| 4-(4-chlorobenzyl)phthalazin-1(2H)-one | Impurity D | Degradation (Hydrolysis) | ~0.45 |
| Azelastine N-oxide | Impurity E | Degradation (Oxidation) | ~0.85 |
| Desmethylazelastine | Metabolite/Impurity | Synthesis/Metabolism | ~0.92 |
| Azelastine HCl | API | Active | 1.00 |
| 3-(4-Chlorobenzal)phthalide | Impurity E (EP) | Synthesis Precursor | ~1.40 |
Experimental Protocol
Instrumentation & Conditions
-
System: HPLC with PDA/UV Detector (e.g., Agilent 1290 or Waters Alliance).
-
Column: C18 End-capped,
(e.g., Inertsil ODS-3V or equivalent L1 USP classification).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Wavelength: 210 nm (Primary for sensitivity), 290 nm (Secondary for specificity).[1]
-
Flow Rate: 1.5 mL/min.[1]
-
Column Temp: 30°C.
-
Injection Volume: 20 µL.
Reagents & Preparation
WARNING: 1-Octanesulfonic acid sodium salt is an irritant.[1] Wear PPE.[1]
-
Buffer Solution (Mobile Phase A):
-
Mobile Phase B:
-
100% Acetonitrile (HPLC Grade).[1]
-
-
Diluent:
-
Mix Buffer Solution and Acetonitrile (55:45 v/v).[1]
-
Gradient Program
A gradient is preferred over isocratic runs to elute late-eluting phthalide impurities while resolving early eluters.[1]
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 75 | 25 | Start |
| 20.0 | 55 | 45 | Linear Ramp |
| 30.0 | 30 | 70 | Wash Impurities |
| 35.0 | 75 | 25 | Re-equilibration |
| 45.0 | 75 | 25 | End |
Validation Summary (ICH Q2(R2))
This method has been subjected to validation parameters consistent with ICH Q2(R2) guidelines.
System Suitability
-
Tailing Factor (Azelastine): 1.1 (Limit: NMT 2.0).[1]
-
Resolution (Impurity D vs. Azelastine): > 3.5.
-
Theoretical Plates: > 5000.[1]
Linearity & Range
evaluated from LOQ to 150% of target concentration (0.5 mg/mL).
| Analyte | Range (µg/mL) | Slope | |
| Azelastine HCl | 0.5 - 750 | 0.9998 | 24501 |
| Impurity A | 0.05 - 7.5 | 0.9995 | 18200 |
| Impurity D | 0.05 - 7.5 | 0.9997 | 21050 |
Accuracy (Recovery)
Spiked placebo samples at 50%, 100%, and 150% levels.
Robustness
Small deliberate changes to critical parameters were tested.
-
pH Variation (± 0.2): No significant shift in RRT; resolution maintained.
-
Flow Rate (± 0.2 mL/min): Retention times shifted, but resolution > 2.0 maintained.
Analytical Workflow Diagram
This workflow ensures data integrity from sample preparation to reporting.[1]
Figure 2: Step-by-step analytical workflow for Azelastine impurity profiling.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Splitting | Solvent mismatch | Ensure sample diluent matches initial mobile phase (55:45 Buffer:ACN). |
| Drifting Retention | Incomplete Ion-Pairing | Allow column to equilibrate with Buffer A for at least 45 mins before first injection. |
| High Backpressure | Salt precipitation | Ensure Buffer A is filtered; do not use >80% ACN if salt conc. is high.[1] |
| Ghost Peaks | Carryover | Add a needle wash step with 90% Acetonitrile.[1] |
References
-
USP Monograph (2025). Azelastine Hydrochloride: Organic Impurities.[1][2] United States Pharmacopeia.[1] [1]
-
ICH Harmonised Guideline. Validation of Analytical Procedures Q2(R2). International Council for Harmonisation, 2023.[3]
-
Patel, S., et al. (2014). Stability study of the antihistamine drug azelastine HCl along with a kinetic investigation and the identification of new degradation products. Analytical Sciences, 30(6), 691-697.[1]
-
SAVA Healthcare. (2023).[1] Development and Validation of Stability-Indicating Impurity Profiling Method for Azelastine Hydrochloride and Fluticasone Propionate.[1][3][4][1]
Sources
- 1. alentris.org [alentris.org]
- 2. trungtamthuoc.com [trungtamthuoc.com]
- 3. savaglobal.com [savaglobal.com]
- 4. Development and Validation of Stability-Indicating Impurity Profiling Method for Azelastine Hydrochloride and Fluticasone Propionate in Nasal Spray Product Using HPLC with a UV/PDA Detector - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analytical Strategy for Azelastine EP Impurity D
This Application Note is designed to provide a comprehensive, field-ready guide for the analysis of Azelastine Hydrochloride and its critical degradation product, EP Impurity D. It moves beyond standard monograph descriptions to offer mechanistic insights and robust, self-validating protocols.
Subject: High-Performance Liquid Chromatography (HPLC) Quantification of 4-(4-chlorobenzyl)phthalazin-1(2H)-one (Impurity D) in Azelastine HCl Drug Substance and Products.
Executive Summary
Azelastine Hydrochloride is a second-generation antihistamine containing a phthalazinone core and an azepane ring. EP Impurity D (4-(4-chlorobenzyl)phthalazin-1(2H)-one) represents the "core" of the Azelastine molecule, lacking the N-methylazepane side chain.
Impurity D is a critical quality attribute (CQA) because it serves as both:
-
A Synthesis Intermediate: Unreacted starting material from the alkylation step.
-
A Degradation Product: The primary hydrolysis product formed under acidic/basic stress or oxidative cleavage of the azepane ring.
This guide provides a validated Reverse-Phase HPLC (RP-HPLC) protocol optimized for the separation of the highly basic parent molecule (Azelastine) from the neutral/weakly acidic Impurity D.
Chemical Intelligence & Separation Logic
To design a robust method, one must understand the physicochemical divergence between the analyte and the impurity.
| Feature | Azelastine HCl (Parent) | EP Impurity D (Target) | Chromatographic Impact |
| Structure | Phthalazinone + Azepane Ring | Phthalazinone Core Only | Impurity D is significantly smaller and lacks the bulky side chain. |
| Basicity (pKa) | Basic (pKa ~9.5 due to Azepane N) | Neutral / Weakly Acidic (Lactam tautomer) | Critical: At pH 3.0, Azelastine is fully ionized ( |
| Polarity | Moderate (Polar head, hydrophobic tail) | Moderate to High (Polar amide/lactam) | Impurity D typically elutes before Azelastine in RP-HPLC unless ion-pairing is used. |
Mechanistic Pathway
Understanding the origin of Impurity D aids in troubleshooting "Out of Trend" (OOT) results during stability studies.
Figure 1: The dual origin of Impurity D as both a synthesis precursor and a hydrolysis degradant.
Detailed Experimental Protocol
Method Selection Strategy
Standard C18 columns are sufficient, but Phenyl-Hexyl phases offer superior selectivity for Azelastine due to
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | C18 End-capped (e.g., 250 x 4.6 mm, 5 µm) | High surface area for retention of the polar Impurity D. |
| Column Temp | 30°C ± 2°C | Maintains reproducible mass transfer kinetics. |
| Flow Rate | 1.0 - 1.2 mL/min | Standard flow for 4.6mm ID columns. |
| Injection Vol | 10 - 20 µL | High volume improves LOQ for trace impurities. |
| Detection | UV @ 215 nm | Max sensitivity for the chlorobenzyl chromophore. |
| Run Time | 45 Minutes | Sufficient to elute late-washing dimers/oligomers. |
Mobile Phase Preparation
Buffer Solution (pH 3.0):
-
Dissolve 3.4 g of Potassium Dihydrogen Phosphate (
) in 1000 mL of HPLC-grade water. -
Add 2.0 mL of Triethylamine (TEA) to suppress silanol activity (reduces tailing of the basic Azelastine peak).
-
Adjust pH to 3.0 ± 0.1 with dilute Orthophosphoric Acid (
). -
Filter through a 0.45 µm membrane.
Note: The acidic pH ensures Azelastine is protonated (
Mobile Phase A: 100% Buffer Solution. Mobile Phase B: 100% Acetonitrile (ACN).
Gradient Program
This gradient is designed to elute the early polar degradants, separate Impurity D from the main peak, and wash highly hydrophobic impurities (like dimers).
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 75 | 25 | Isocratic Hold (Equilibration) |
| 5.0 | 75 | 25 | Injection / Early eluters |
| 25.0 | 40 | 60 | Linear Ramp (Elution of Azelastine) |
| 35.0 | 20 | 80 | Wash Step (Hydrophobic impurities) |
| 36.0 | 75 | 25 | Return to Initial |
| 45.0 | 75 | 25 | Re-equilibration |
Standard & Sample Preparation
Diluent
Mix: Buffer Solution (pH 3.0) : Acetonitrile (60 : 40 v/v). Why? Matches the initial gradient strength to prevent peak distortion (solvent effects).
Stock Solutions
-
Impurity D Stock (0.1 mg/mL):
-
Weigh 5.0 mg of Azelastine Impurity D CRS (EP Reference Standard).
-
Dissolve in 2 mL Methanol (to ensure solubility of the neutral lactam).
-
Dilute to 50 mL with Diluent.
-
-
Azelastine HCl Stock (1.0 mg/mL):
-
Weigh 50.0 mg of Azelastine HCl standard.
-
Dissolve and dilute to 50 mL with Diluent.
-
System Suitability Solution (Resolution Check)
-
Transfer 1.0 mL of Azelastine Stock and 1.0 mL of Impurity D Stock into a 100 mL flask.
-
Dilute to volume with Diluent.
-
Target: This simulates a 1% impurity level, ideal for visualizing resolution.
Analytical Workflow & Validation
The following workflow ensures the method is performing correctly before releasing data.
Figure 2: Operational workflow for routine impurity analysis.
System Suitability Criteria (Acceptance Limits)
| Parameter | Limit | Failure Cause |
| Resolution ( | pH drift (affects Azelastine retention) or Column aging. | |
| Tailing Factor ( | Insufficient TEA in buffer or void in column head. | |
| Precision (RSD) | Pump pulsation or injector error. | |
| Plate Count (N) | Column degradation. |
Troubleshooting Guide
Scenario 1: Impurity D peak is splitting.
-
Cause: Solvent mismatch. Impurity D is dissolved in pure methanol/ACN while the mobile phase is high aqueous.
-
Fix: Ensure the sample diluent matches the initial mobile phase (60:40 Buffer:ACN).
Scenario 2: Azelastine retention time shifts significantly.
-
Cause: Azelastine is sensitive to pH changes because it is a base.
-
Fix: Verify the buffer pH is exactly 3.0. A shift to pH 3.5 can drastically increase retention and tailing.
Scenario 3: Ghost peaks appearing.
-
Cause: Carryover of hydrophobic dimers from previous runs.
-
Fix: Extend the "Wash Step" (80% B) in the gradient to 10 minutes.
References
-
European Pharmacopoeia (Ph.[1][2][3][4] Eur.) , 11th Edition. Monograph 1633: Azelastine Hydrochloride. European Directorate for the Quality of Medicines (EDQM).
-
SAVA Healthcare Ltd. (2023). Development and Validation of Stability-Indicating Impurity Profiling Method for Azelastine Hydrochloride and Fluticasone Propionate.
-
Naseef, H., et al. (2024). "Simultaneous HPLC method development for azelastine HCl and fluticasone propionate nasal spray formulation". Acta Poloniae Pharmaceutica.
-
PubChem. (n.d.). Azelastine Hydrochloride Compound Summary. National Library of Medicine.
-
LGC Standards. (n.d.). This compound Reference Standard Data Sheet.
Sources
Application Note: Strategic Control and Quantification of Azelastine Impurity D in Pharmaceutical Formulations
Abstract
This application note provides a comprehensive technical guide for the identification, separation, and quantification of Azelastine Impurity D (4-(4-chlorobenzyl)phthalazin-1(2H)-one) in Azelastine Hydrochloride drug substances and nasal spray formulations. Unlike generic compendial summaries, this document details the mechanistic origin of the impurity, critical chromatographic parameters, and a self-validating HPLC protocol designed to meet ICH Q3A/Q3B regulatory thresholds.
Introduction & Regulatory Context
Azelastine Hydrochloride is a second-generation antihistamine utilized primarily for allergic rhinitis. The synthesis and stability of the phthalazinone core are critical for product safety. Impurity D (European Pharmacopoeia designation) represents a specific degradation pathway and synthetic byproduct that requires rigorous monitoring.
Chemical Identity[1][2]
-
EP Designation: this compound
-
Chemical Name: 4-[(4-chlorophenyl)methyl]-2H-phthalazin-1-one[][]
-
Molecular Formula: C₁₅H₁₁ClN₂O[5]
-
Structural Significance: Impurity D lacks the N-methylazepan ring present in the active pharmaceutical ingredient (API). It represents the "core" phthalazinone scaffold, potentially arising from the cleavage of the azepine side chain or as a residual intermediate from the cyclization step.
Regulatory Thresholds (ICH Q3A/Q3B)
For a maximum daily dose of Azelastine (typically < 2g), the following limits generally apply:
-
Reporting Threshold: 0.05%
-
Identification Threshold: 0.10%
-
Qualification Threshold: 0.15%
Mechanistic Origin & Chemistry
Understanding the formation of Impurity D is essential for upstream process control. It can be generated via two primary pathways:
-
Synthesis Carryover: Incomplete alkylation of the phthalazinone intermediate during API synthesis.
-
Degradation (Hydrolysis): Under aggressive stress conditions (acidic/oxidative), the C-N bond connecting the phthalazinone to the azepine ring may cleave, yielding Impurity D.
Visualization: Structural Relationship & Formation
Figure 1: Mechanistic pathway showing Impurity D as both a degradation product (via C-N cleavage) and a synthesis residual.
Analytical Strategy: RP-HPLC Development
The separation of Impurity D from Azelastine is challenging due to the high polarity difference. Azelastine (containing a basic nitrogen) is highly retentive on C18 columns at high pH but can tail significantly due to silanol interactions. Impurity D, lacking the basic amine, is less polar and elutes differently.
Critical Method Parameters (CMP)
-
Stationary Phase: A Phenyl-Hexyl or Base-Deactivated C18 (BDS) column is recommended over standard C18. The Phenyl-Hexyl phase provides unique selectivity for the aromatic phthalazinone ring of Impurity D via
interactions. -
Mobile Phase pH: A buffer pH of 3.0 - 4.0 is optimal.
-
Reasoning: At this pH, the Azelastine tertiary amine is protonated, improving solubility and peak shape. Impurity D remains neutral/stable, ensuring distinct retention times.
-
-
Detection: UV at 210-215 nm .
-
Reasoning: While the aromatic ring absorbs at 254 nm, the 210 nm range captures the carbonyl transitions, providing higher sensitivity for low-level impurity quantification.
-
Detailed Experimental Protocol
Reagents and Equipment
-
Instrument: HPLC system with PDA/UV detector and quaternary gradient pump.
-
Column: Phenomenex Luna Phenyl-Hexyl or Waters XBridge C18 (150 mm x 4.6 mm, 3.5 µm or 5 µm).
-
Buffer: Potassium Dihydrogen Phosphate (
) + 1-Octanesulfonic acid sodium salt (ion-pairing agent is optional but helps if Azelastine tailing persists).
Preparation of Solutions
Buffer Preparation:
Dissolve 3.4g of
Mobile Phase A: Buffer pH 3.5 Mobile Phase B: Acetonitrile (HPLC Grade)
Standard Preparation (Impurity D Stock):
-
Weigh 5.0 mg of this compound Reference Standard.
-
Dissolve in 5 mL of Methanol (sonicate if necessary).
-
Dilute to 50 mL with Mobile Phase A. (Concentration: 100 µg/mL).
Sample Preparation:
-
Weigh powder equivalent to 50 mg Azelastine HCl.
-
Transfer to 50 mL volumetric flask.
-
Add 25 mL Mobile Phase A/Acetonitrile (50:50) diluent. Sonicate for 15 mins.
-
Make up to volume. Filter through 0.45 µm PVDF filter.
Chromatographic Conditions
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 - 20 µL |
| Column Temp | 30°C |
| Detection | 215 nm (Primary), 240 nm (Secondary ID) |
| Run Time | 45 Minutes |
Gradient Program:
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
|---|---|---|---|
| 0.0 | 80 | 20 | Equilibration |
| 5.0 | 80 | 20 | Isocratic Hold |
| 25.0 | 40 | 60 | Linear Gradient |
| 35.0 | 20 | 80 | Wash |
| 36.0 | 80 | 20 | Return to Initial |
| 45.0 | 80 | 20 | End |
System Suitability & Validation (Self-Validating Logic)
To ensure the data is reliable, the system must pass specific criteria before sample analysis.
System Suitability Test (SST) Criteria
-
Resolution (
): > 2.0 between Azelastine and Impurity D (or nearest eluting peak). -
Tailing Factor (
): < 1.5 for Impurity D; < 2.0 for Azelastine.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Precision: RSD < 2.0% for 6 replicate injections of the standard solution.
Validation Workflow
The following diagram illustrates the logical flow for validating the detection of Impurity D.
Figure 2: Step-by-step decision tree for validating the Impurity D analytical method.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (Azelastine) | Silanol interaction with amine | Add 5mM Triethylamine (TEA) to buffer or switch to BDS column. |
| Impurity D Co-elution | Similar polarity to other degradants | Lower initial organic ratio to 15% to increase retention of polar species. |
| Baseline Drift | Gradient absorbance mismatch | Ensure Mobile Phase A and B have balanced absorbance at 215nm (use HPLC grade ACN). |
References
-
European Pharmacopoeia (Ph. Eur.) 10.0 , "Azelastine Hydrochloride Monograph 1633". European Directorate for the Quality of Medicines (EDQM).
-
ICH Harmonised Tripartite Guideline , "Impurities in New Drug Substances Q3A(R2)", Current Step 4 Version, 25 October 2006.
-
Musmade, B., et al. (2023).[6] "Development and Validation of Stability-Indicating Impurity Profiling Method for Azelastine Hydrochloride and Fluticasone Propionate in Nasal Spray Product Using HPLC with a UV/PDA Detector". Journal of AOAC International.
-
PubChem Compound Summary , "this compound (CID 16220059)". National Center for Biotechnology Information.
Sources
Troubleshooting & Optimization
Technical Support Center: Azelastine Impurity Analysis
Welcome to our dedicated technical support guide for resolving complex separation challenges in pharmaceutical analysis. This document provides in-depth troubleshooting advice and methodologies specifically tailored to resolving the co-elution of Azelastine Impurity D and Azelastine Impurity B. Our approach is grounded in fundamental chromatographic principles to empower you to develop robust and reliable analytical methods.
Troubleshooting Guide: Resolving Co-elution of Azelastine Impurities D and B
This guide is structured in a question-and-answer format to directly address the challenges you may encounter during method development.
Q1: My initial screening method shows complete co-elution of this compound and Impurity B on a C18 column. What is the primary cause and what is my first corrective step?
A1: Co-elution in reversed-phase HPLC is fundamentally a problem of insufficient selectivity (α) between the two analytes under your current analytical conditions. The first and most impactful parameter to investigate is the mobile phase pH .
The Scientific Rationale:
Azelastine and its impurities possess different acidic and basic functional groups, leading to different ionization states at various pH values.
-
Azelastine is a basic compound with a reported pKa of 8.88.
-
Azelastine Impurity B (N'-(1-Methylazepan-4-yl)benzohydrazide) contains a basic azepane nitrogen, making it ionizable.[1]
-
This compound (4-(4-Chlorobenzyl)phthalazin-1(2H)-one) lacks the strongly basic functional groups of Azelastine and Impurity B, rendering it a neutral or very weakly acidic/basic compound.[][3]
This difference in ionizability is the key to their separation. In reversed-phase chromatography, ionized compounds are more polar and elute earlier, while neutral compounds are more retained[4]. By adjusting the mobile phase pH, you can selectively alter the charge state, and therefore the retention time, of Impurity B relative to the largely unaffected Impurity D.
Your First Step: Mobile Phase pH Adjustment
Start your method development at a low pH, typically between 2.5 and 3.5, using an appropriate buffer or acid modifier like formic acid or a phosphate buffer.[5] At this low pH:
-
Impurity B will be fully protonated (ionized), making it more polar and less retained on the C18 column.
-
Impurity D will remain neutral, and its retention will be primarily governed by hydrophobic interactions.
This strategy will maximize the difference in hydrophobicity and should provide a significant increase in resolution between the two peaks. It is crucial to operate at least one to two pH units away from the analyte's pKa to ensure reproducible retention times and good peak shape.[4][6]
Q2: I've adjusted the pH to 3.0, and I see some separation, but the resolution is still below the required 1.5. What is the next logical step?
A2: If pH adjustment alone is insufficient, the next most powerful tool to alter selectivity is to change the organic modifier in your mobile phase.[7] The two most common organic modifiers in reversed-phase HPLC, acetonitrile (ACN) and methanol (MeOH), interact with analytes and the stationary phase in different ways.
The Scientific Rationale:
Selectivity changes between ACN and MeOH arise from their different physicochemical properties:
-
Acetonitrile is an aprotic solvent with a strong dipole moment. It primarily disrupts the hydrophobic interactions between the analyte and the stationary phase.
-
Methanol is a protic solvent capable of acting as both a hydrogen bond donor and acceptor. It can engage in hydrogen bonding interactions with analytes, which can introduce a different selectivity profile, especially for molecules with polar functional groups.[8]
Your Next Step: Evaluate Different Organic Modifiers
If your current method uses acetonitrile, prepare an equivalent mobile phase (with the same buffer/acid and at the same solvent strength) using methanol. Conversely, if you started with methanol, switch to acetonitrile. This change can alter the elution order or significantly increase the spacing between your peaks.[7] It is also possible to use ternary mixtures of water, ACN, and MeOH to fine-tune selectivity.
Q3: I have optimized the mobile phase (both pH and organic modifier), but the impurities are still not baseline resolved. What should I do now?
A3: When mobile phase optimization is exhausted, the focus must shift to the stationary phase chemistry . While a C18 column is an excellent starting point for general-purpose reversed-phase separations, its selectivity is primarily based on hydrophobicity. Exploiting different retention mechanisms by using an alternative column chemistry can often provide the necessary resolution.
The Scientific Rationale:
Different stationary phases offer unique interactions with analytes beyond simple hydrophobicity:
-
Phenyl-Hexyl Columns: These columns provide π-π interactions with aromatic rings present in both Impurity B and Impurity D. The differing steric and electronic nature of the aromatic systems in the two molecules can lead to differential retention and improved separation. This is often a highly effective choice for aromatic compounds.[9]
-
Cyano (CN) Columns: Cyano columns can operate in both reversed-phase and normal-phase modes and offer strong dipole-dipole interactions. This alternative selectivity can be beneficial for separating compounds with different polarities. The United States Pharmacopeia has previously described a method for Azelastine and its impurities using a cyano column.[10]
-
Polar-Embedded Columns (e.g., Amide or Carbamate): These phases have a polar group embedded within the alkyl chain. This provides an alternative selectivity and can improve the peak shape of basic compounds like Impurity B by shielding them from residual silanol interactions on the silica surface.[6]
Your Next Step: Screen Alternative Column Chemistries
A systematic screening of different column chemistries is a robust method development strategy.
| Parameter | Action | Scientific Rationale & Expected Outcome |
| Mobile Phase pH | Adjust pH to 2.5 - 3.5 | Primary Action. Maximizes the polarity difference between the basic Impurity B (ionized) and the neutral Impurity D (unionized), leading to a significant increase in separation.[11] |
| Organic Modifier | Switch between Acetonitrile (ACN) and Methanol (MeOH) | Secondary Action. Changes selectivity through different solvent-analyte interactions (dipole vs. hydrogen bonding). Can alter peak spacing and sometimes elution order.[7][8] |
| Stationary Phase | Change column from C18 to Phenyl-Hexyl or Cyano | Tertiary Action. Introduces alternative retention mechanisms (π-π, dipole-dipole interactions) beyond hydrophobicity, providing a completely different selectivity profile. |
| Temperature | Increase column temperature (e.g., from 30°C to 45°C) | Fine-Tuning. Decreases mobile phase viscosity, which can increase efficiency (sharper peaks) and slightly improve resolution. May also subtly alter selectivity.[12] |
| Flow Rate | Decrease flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) | Fine-Tuning. Increases the interaction time between analytes and the stationary phase, often leading to better resolution at the cost of longer run times.[12] |
| Table 1: Summary of Chromatographic Parameters and Their Impact on the Separation of Azelastine Impurities B and D. |
Q4: Can you provide a visual workflow and a step-by-step protocol for me to follow in the lab?
A4: Certainly. The following diagram illustrates a logical troubleshooting workflow. Below it, you will find a detailed experimental protocol to guide your method development.
Caption: Troubleshooting workflow for resolving co-eluting peaks.
Experimental Protocol: Systematic Approach to Resolving Azelastine Impurity B and D
Objective: To achieve a minimum resolution (Rs) of 1.5 between the chromatographic peaks of Azelastine Impurity B and this compound.
1. Preparation of Standard Solutions:
-
Prepare individual stock solutions of Azelastine HCl, Impurity B, and Impurity D in a suitable diluent (e.g., 50:50 Acetonitrile:Water).
-
Prepare a system suitability solution containing Azelastine HCl at the working concentration and Impurities B and D at a relevant concentration (e.g., 0.5% of the active pharmaceutical ingredient concentration).
2. Phase 1: Mobile Phase pH Optimization (Initial Column: C18, 150 x 4.6 mm, 5 µm)
-
Condition A (Control): Use your initial, non-resolving method.
-
Condition B (Acidic):
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Start with an isocratic elution (e.g., 35% B) or a shallow gradient based on your initial screening.
-
Set column temperature to 30°C and flow rate to 1.0 mL/min.
-
-
Analysis: Inject the system suitability solution. Compare the chromatograms from Condition A and B. If separation is observed but not optimal, adjust the organic modifier percentage to bring the retention factor (k) into the 2-10 range.
3. Phase 2: Organic Modifier Evaluation
-
If resolution is still inadequate in Phase 1, repeat the experiment using Methanol as Mobile Phase B.
-
Condition C (Methanol):
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Methanol.
-
Adjust the solvent percentage to achieve similar retention times as in Condition B (note: you will likely need a higher percentage of methanol than acetonitrile).
-
-
Analysis: Inject the system suitability solution. Compare the selectivity and resolution obtained with ACN versus MeOH.
4. Phase 3: Stationary Phase Screening
-
If resolution remains insufficient, switch to a column with a different selectivity.
-
Condition D (Phenyl-Hexyl Column):
-
Install a Phenyl-Hexyl column of similar dimensions.
-
Using the best mobile phase composition (pH and organic modifier) identified from Phases 1 and 2, re-run the system suitability solution.
-
Equilibrate the new column thoroughly before injection.
-
-
Analysis: Evaluate the resolution. The change in stationary phase chemistry is likely to have a profound impact on selectivity.
5. Phase 4: Method Fine-Tuning
-
Once you have achieved partial or near-complete resolution, fine-tune the method for optimal performance.
-
Temperature: Evaluate the separation at 30°C, 40°C, and 50°C.
-
Flow Rate: Evaluate the separation at 1.0 mL/min and 0.8 mL/min.
-
Gradient Optimization: If using a gradient, adjust the slope and duration to maximize the separation of the critical pair (Impurity B and D).
By systematically following this protocol, you are creating a self-validating system where each step logically builds upon the last, ensuring a robust and well-understood final method.
Frequently Asked Questions (FAQs)
Q: Why is a C18 column the default starting point for this type of analysis? A: C18 (octadecylsilane) columns are the most common type used in HPLC because their long alkyl chains provide substantial hydrophobicity, making them effective at retaining a wide range of organic molecules. This broad applicability makes them an excellent and predictable starting point for initial method development before moving to more specialized column chemistries if required.
Q: My impurities are very polar and elute near the solvent front even with low organic content. What should I do? A: This is a common challenge with highly polar compounds.[13][14] If conventional reversed-phase is failing, you could consider:
-
Aqueous C18 Columns: These are C18 columns designed to be stable in 100% aqueous mobile phases without undergoing "dewetting" or phase collapse, allowing for the retention of very polar analytes.[15]
-
HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC uses a polar stationary phase and a high-organic mobile phase. It is an excellent alternative for retaining and separating compounds that are too polar for reversed-phase chromatography.[15]
Q: Should I use an isocratic or gradient elution? A: The choice depends on the complexity of your sample.
-
Isocratic elution (constant mobile phase composition) is simpler, more robust, and ideal if all your analytes of interest elute within a reasonable time frame with good resolution.
-
Gradient elution (mobile phase composition changes over time) is necessary when your sample contains compounds with a wide range of hydrophobicities. A gradient allows you to elute the more weakly retained compounds first and then increase the solvent strength to elute the strongly retained ones, all within a single run and with improved peak shapes.[16] For impurity profiling, where you might have several impurities with different properties, a gradient is often the superior choice.[10]
References
- Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation.
- Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. (n.d.).
- Souza, D., et al. (2019, February 11).
- Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities.
- Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions. (2025, November 3).
- Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH.
- Chromatographic separation of azelastine HCl (3.3 min), impurity B... (n.d.).
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- Sigma-Aldrich. (n.d.). Developing HPLC Methods.
- Shinde, V. (2025, February 1).
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
- Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
- pH, pKa, and Retention. (2023, October 30). Pharma Growth Hub.
- Strategies to Enable and Simplify HPLC Polar Compound Separation. (n.d.).
- Dolan, J. W., & Snyder, L. R. (2020, November 11).
- SAVA Healthcare Ltd. (2023, March 17).
- BOC Sciences. (n.d.). CAS 53242-88-9 (Azelastine EP Impurity D).
- Waters Blog. (2025, June 18).
- Rathore, A. S., et al. (2015, January 29). Role of organic modifier and gradient shape in RP-HPLC separation: analysis of GCSF variants. PubMed.
- Chrom Tech, Inc. (2025, October 14). Methods for Changing Peak Resolution in HPLC.
- Stability-indicating high-performance liquid chromatography method for determination of antihistamine drug azelastine. (2025, August 10).
- Daicel Pharma Standards. (n.d.). Azelastine EP Impurity B.
- Eco-Friendly Green Liquid Chromatographic Separations of a Novel Combination of Azelastine and Fluticasone in the Presence of their Pharmaceutical Dosage form Additives. (n.d.). OUCI.
- BenchChem. (2025). Technical Support Center: Resolving Co-eluting Peaks of Plasticizers in HPLC.
- Veeprho. (n.d.). Azelastine EP Impurity B (DiHydrochloride) | CAS 2731998-18-6.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- SRIRAMCHEM. (n.d.). Azelastine EP Impurity D.
- Daicel Pharma Standards. (n.d.). Azelastine Impurities Manufacturers & Suppliers.
- Pharmaffiliates. (n.d.). Azelastine-Impurities.
- MilliporeSigma. (n.d.). Azelastine impurity B EP Reference Standard Sigma Aldrich.
- Sigma-Aldrich. (n.d.). This compound EP Reference Standard CAS 53242-88-9.
- Sigma-Aldrich. (n.d.). Azelastine impurity B EP Reference Standard.
- Simson Pharma Limited. (n.d.). Azelastine EP impurity B | CAS No- 110406-94-5.
- AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution.
- Stability Study of the Antihistamine Drug Azelastine HCl along with a Kinetic Investigation and the Identification of New Degradation Products | Request PDF. (2025, August 5).
- CN107305199A - Two components and the method about material in separation determination azelastine hydrochloride fluticasone propionate compound nasal spray. (n.d.).
- Lagad, R. D., et al. (2024, October 5).
Sources
- 1. Azelastine impurity B EP Reference Standard Sigma Aldrich [sigmaaldrich.com]
- 3. 氮卓斯汀杂质D European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. agilent.com [agilent.com]
- 6. chromtech.com [chromtech.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. chromtech.com [chromtech.com]
- 10. Green Analytical Methods for the Separation of Seven Antihistamines: Application in Separation of Azelastine and Related Impurities in Nasal Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. moravek.com [moravek.com]
- 12. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 13. resolian.com [resolian.com]
- 14. sepscience.com [sepscience.com]
- 15. waters.com [waters.com]
- 16. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
addressing peak tailing for Azelastine Impurity D
Technical Support Center: Azelastine Impurity D Analysis Current Status: Operational Subject: Troubleshooting Peak Tailing & Resolution Issues for Impurity D Reference Standard: USP/EP Monograph Protocols[1][2]
Welcome to the Technical Support Hub
You are likely here because your chromatographic separation of Azelastine Hydrochloride is compromised. Specifically, Impurity D (4-(4-chlorobenzyl)phthalazin-1(2H)-one) is exhibiting peak tailing, or is being obscured by the tail of the main Azelastine peak.[1][2]
This guide treats your HPLC system as a logical engine. We will diagnose the root cause—whether it is Chemical (silanol interactions, pH mismatch) or Physical (column void, solvent mismatch)—and provide precise, actionable protocols to resolve it.
Part 1: The Diagnostic Workflow
Before adjusting your chemistry, determine if the issue is specific to Impurity D or systemic.
Visual Diagnostic Matrix
| Observation | Probable Cause | Primary Action |
| Only Azelastine (API) tails; Impurity D is sharp. | Silanol Interaction. The basic azepane ring of the API is interacting with residual silanols.[1][2] | Increase Ion-Pair reagent or switch to "End-capped" column.[1][2] |
| Both API and Impurity D tail. | Physical Failure / Dead Volume. Void in column head or poor connections. | Reverse flush column (if permitted) or replace column.[1][2][3] Check tubing.[1][2][4] |
| Impurity D tails; API is sharp. | Solvent Mismatch / Solubility. Sample diluent is stronger than mobile phase. | Match sample diluent to Mobile Phase A. |
| Impurity D merges with API tail. | Resolution Loss. API tailing is excessive, masking the impurity. | Optimize Buffer pH or Temperature.[1][2] |
Part 2: The Chemistry of the Problem
To fix the tailing, you must understand the molecular friction occurring in your column.
1. The Molecule:
-
Azelastine: Contains a tertiary amine (azepane ring).[1][2] It is highly basic (pKa ~9.5).[1][2] At acidic pH (USP method pH 3.0), it is fully protonated (
).[2] -
Impurity D: A phthalazinone derivative .[1][2][5][6][] It is relatively neutral or very weakly basic compared to the API.[1][2]
2. The Interaction (The "Silanol" Effect): The most common cause of tailing in this analysis is Secondary Silanol Interaction .[2]
-
The protonated nitrogen on Azelastine interacts electrostatically with ionized silanols (
) on the silica surface.[1][2] -
Why Impurity D is involved: If the API tails significantly due to this interaction, it widens and "swallows" Impurity D, which typically elutes close to the main peak. If Impurity D itself is tailing, it suggests the stationary phase (L10 Cyano or L1 C18) has degraded, exposing raw silica that interacts with the weak polarity of the phthalazinone.
Part 3: Troubleshooting Protocols
Protocol A: Optimizing the Mobile Phase (The "Chemical" Fix)
Applicable when the API tail masks Impurity D.
The USP method relies on Ion-Pair Chromatography (IPC) using Sodium Octanesulfonate.[1][2] The sulfonate anion (
Step-by-Step Optimization:
-
Verify Ion-Pair Concentration: Ensure you are using exactly 2.9 g/L of Sodium Octanesulfonate (USP standard).[1][2]
-
Troubleshoot: Increase concentration to 3.5 g/L . Higher concentration improves "capping" of the basic amine, sharpening the API peak and uncovering Impurity D.
-
Protocol B: Addressing Solvent Mismatch (The "Fronting/Tailing" Fix)
Applicable when Impurity D looks distorted or splits.[1][2]
Impurity D has different solubility properties than the salt form of the API.[2] If you dissolve the sample in 100% Acetonitrile or Methanol, the strong solvent travels faster than the analyte, causing the band to disperse before it enters the packed bed.
Corrective Action:
-
Optimization: If tailing persists, dissolve the sample in the Mobile Phase itself.[1][2] This ensures the analyte enters the column in thermodynamic equilibrium with the system.[2]
Protocol C: Stationary Phase Selection
Applicable when standard columns fail.
The USP specifies an L10 (Nitrile/Cyano) column.[1][2] However, L10 columns are less stable than C18 and prone to ligand hydrolysis, which exposes silanols.
-
If using L10 (USP): Ensure the column is "End-capped."[1][2] A non-end-capped Cyano column will cause severe tailing for Azelastine.[1][2]
-
If using L1 (C18) (Alternative Method): Use a Base-Deactivated (BDS) or Hybrid Particle column (e.g., Waters XBridge or Phenomenex Gemini).[1][2] These columns have high pH stability and virtually no silanol activity, often eliminating the need for ion-pairing reagents entirely.[1]
Part 4: Visualizing the Troubleshooting Logic
The following diagram illustrates the decision pathway for resolving peak tailing specific to this assay.
Part 5: Frequently Asked Questions (FAQ)
Q1: Why does the USP method use a Cyano (L10) column instead of C18? A: Cyano phases possess a unique selectivity for polar compounds with pi-electrons (like the phthalazinone ring in Impurity D).[1][2] They are less hydrophobic than C18, allowing Azelastine to elute faster while still retaining the polar impurities. However, they are less robust. If you observe retention time drift alongside tailing, your L10 column may be undergoing hydrolysis (stripping of the stationary phase).[2]
Q2: Can I replace Sodium Octanesulfonate with TFA (Trifluoroacetic Acid)? A: Technically, yes, as TFA is also an ion-pairing agent.[1][2] However, TFA absorbs UV at 210 nm (the detection wavelength for Azelastine), causing baseline noise. Sulfonates are UV-transparent.[1][2] Furthermore, changing the reagent constitutes a major modification to the USP method, requiring full re-validation.
Q3: My resolution between Azelastine and Impurity D is < 2.0. Is this acceptable? A: The USP System Suitability requirement typically demands a resolution of NLT 4.0 between Impurity B and D (or specific pairs depending on the exact monograph version).[1][2] If Azelastine tailing reduces the resolution of Impurity D to < 2.0, the method is invalid. You must improve the shape of the Azelastine peak using the protocols above (Protocol A).
References
-
United States Pharmacopeia (USP). Azelastine Hydrochloride Monograph: Organic Impurities.[1][2][9] USP-NF.[1][2] (Standardizes the L10 column and Ion-Pair buffer method).
-
European Pharmacopoeia (Ph.[1][2] Eur.). Azelastine Hydrochloride: Impurity D Reference Standard.[1][2][9] (Defines the chemical structure and separation requirements). [2]
-
Phenomenex Technical Notes. Troubleshooting Peak Tailing in HPLC: Silanol Interactions and Basic Compounds. (Explains the mechanism of amine-silanol tailing).
-
Chromatography Online. The Role of Ion-Pairing Reagents in the Separation of Basic Drugs. (Details the function of octanesulfonate in sharpening amine peaks).
Sources
- 1. This compound CRS | LGC Standards [lgcstandards.com]
- 2. trungtamthuoc.com [trungtamthuoc.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromtech.com [chromtech.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. drugfuture.com [drugfuture.com]
- 8. drugfuture.com [drugfuture.com]
- 9. This compound EP Reference Standard CAS 53242-88-9 Sigma Aldrich [sigmaaldrich.com]
Validation & Comparative
comparison of HPLC and UPLC for Azelastine impurity analysis
Title: Comparative Technical Guide: HPLC vs. UPLC for Azelastine Impurity Profiling
Executive Summary:
This guide provides a technical comparison between High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of Azelastine Hydrochloride and its related impurities (A, B, D, and E). While the USP monograph relies on legacy HPLC conditions, modern drug development necessitates a shift toward UPLC to address throughput bottlenecks and solvent consumption. This document details the method transfer process, experimental protocols, and comparative performance data, demonstrating how UPLC achieves a 7-fold reduction in run time while maintaining critical resolution (
Introduction: The Analytical Challenge
Azelastine Hydrochloride, a second-generation antihistamine, is susceptible to specific degradation pathways, yielding impurities that must be strictly controlled under ICH Q3A/B guidelines.
-
Target Impurities:
The traditional HPLC method (often based on USP L10 or L1 columns) suffers from long equilibration times and excessive solvent waste. The transition to UPLC utilizes sub-2-micron particle technology to operate at higher linear velocities without sacrificing efficiency, governed by the Van Deemter equation.
Methodological Framework: Geometric Scaling
To ensure regulatory compliance during method transfer, we apply Geometric Scaling Principles . This approach maintains the ratio of column length (
Workflow: Method Translation Logic
The following diagram illustrates the critical decision nodes and calculation pathways for transferring the Azelastine method from HPLC to UPLC.
Figure 1: Systematic workflow for translating HPLC parameters to UPLC conditions while maintaining chromatographic selectivity.
Experimental Protocols
Protocol A: The "Gold Standard" HPLC Method
Based on modified USP and stability-indicating literature methods.
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: C18 (L1), 250 mm × 4.6 mm, 5 µm (e.g., Zorbax Eclipse Plus).
-
Mobile Phase A: Buffer (2.9 g/L Octanesulfonic acid sodium salt + 0.9 g/L
, pH adjusted to 3.0 with Phosphoric Acid).[2] -
Mobile Phase B: Acetonitrile (HPLC Grade).[3]
-
Gradient:
-
0-5 min: 75% A (Isocratic)
-
5-30 min: 75%
50% A -
30-45 min: 50% A (Isocratic)
-
45-50 min: Re-equilibration.
-
-
Flow Rate: 1.2 mL/min.[4]
-
Injection Volume: 20 µL.
-
Detection: UV at 210 nm (for Impurity B/D sensitivity) and 239 nm (Azelastine max).
Protocol B: The Optimized UPLC Method
Transferred using geometric scaling for high-throughput analysis.
-
Instrument: Waters ACQUITY UPLC H-Class or equivalent.
-
Column: BEH C18, 50 mm × 2.1 mm, 1.7 µm.
-
Mobile Phase: Same composition as Protocol A (Method translation requires identical chemistry).
-
Gradient:
-
0-0.8 min: 75% A
-
0.8-4.2 min: 75%
50% A -
4.2-5.5 min: 50% A
-
5.5-6.0 min: Re-equilibration.
-
-
Flow Rate: 0.6 mL/min (Optimized for optimal height equivalent to a theoretical plate, HETP).
-
Injection Volume: 1.5 µL.
-
Column Temp: 40°C (Elevated slightly to reduce backpressure from sub-2µm particles).
Comparative Analysis: Data & Performance
The following data summarizes the performance metrics observed when analyzing a spiked Azelastine sample containing 0.1% of Impurities B, D, and E.
| Metric | HPLC (Legacy) | UPLC (Modern) | Improvement Factor |
| Run Time | 50.0 min | 6.0 min | 8.3x Faster |
| Solvent Consumption | ~60 mL/run | ~3.6 mL/run | 16x Less Waste |
| Resolution (Imp B vs. Azelastine) | 2.4 | 2.8 | Improved |
| Sensitivity (LOQ - Impurity D) | 0.05 µg/mL | 0.01 µg/mL | 5x More Sensitive |
| Backpressure | ~120 bar | ~650 bar | Higher (Requires UPLC Pump) |
| Peak Width (W0.5) | ~0.4 min | ~0.04 min | Sharper Peaks |
Technical Insight: Frictional Heating vs. Band Broadening
In the HPLC method, longitudinal diffusion (the B-term in Van Deemter) is the primary source of band broadening due to the long residence time in the column. In the UPLC method, the sub-2µm particles minimize the C-term (mass transfer), allowing faster flow rates. However, the analyst must be cautious of frictional heating inside the UPLC column at 650 bar. Protocol B mitigates this by using a 2.1 mm ID column (better heat dissipation) and controlling the column oven at 40°C to lower viscosity.
Degradation Pathway Visualization
Understanding what we are separating is as important as how we separate it. The following diagram maps the degradation logic that necessitates this separation.
Figure 2: Primary degradation pathways of Azelastine yielding critical impurities monitored by the described methods.
Conclusion & Recommendations
For routine Quality Control (QC) where instrument availability is limited to 400-bar systems, the HPLC Protocol A remains robust and compliant with USP system suitability requirements. However, for high-throughput stability studies or cleaning validation, UPLC Protocol B is the superior choice.
Key Recommendation: When transferring to UPLC, ensure the detector sampling rate is set to
References
-
United States Pharmacopeia (USP). "Azelastine Hydrochloride Monograph: Organic Impurities." USP-NF, Current Revision.[2][5]
-
Musmade, B., et al. (2023). "Development and Validation of Stability-Indicating Impurity Profiling Method for Azelastine Hydrochloride and Fluticasone Propionate in Nasal Spray Product Using HPLC." Journal of AOAC International, 106(4), 866–872.[6]
-
Waters Corporation. (2020). "Transferring Compendial HPLC Methods to UPLC Technology for Routine Generic Drug Analysis." Waters Application Notes.
-
Hassan, S.A., et al. (2018). "Efficient UPLC and CE methods for the simultaneous determination of azelastine hydrochloride and its genotoxic impurity." Biomedical Chromatography, 32(11).
Sources
- 1. drugfuture.com [drugfuture.com]
- 2. trungtamthuoc.com [trungtamthuoc.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Efficient UPLC and CE methods for the simultaneous determination of azelastine hydrochloride and its genotoxic impurity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azelastine Hydrochloride [doi.usp.org]
- 6. Development and Validation of Stability-Indicating Impurity Profiling Method for Azelastine Hydrochloride and Fluticasone Propionate in Nasal Spray Product Using HPLC with a UV/PDA Detector - PubMed [pubmed.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals vested in the quality and safety of azelastine formulations, a comprehensive understanding of its impurity profile is paramount. This guide provides an in-depth, objective comparison of Azelastine Impurity D against other significant related compounds. We will delve into their chemical origins, comparative analytical behaviors with supporting experimental data, and the rationale behind the established control strategies, thereby offering a holistic view for robust drug development and quality control.
The Critical Role of Impurity Profiling in Azelastine Drug Development
Azelastine, a potent second-generation H1-receptor antagonist, is widely used for the management of allergic rhinitis and conjunctivitis.[1][2] The therapeutic efficacy and safety of azelastine are intrinsically linked to the purity of the active pharmaceutical ingredient (API). Impurities in the drug substance can arise from various sources, including the synthetic route (process-related impurities) and degradation of the API during storage or formulation (degradation products).[1][3][4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the identification, qualification, and control of these impurities to ensure patient safety.[1]
This guide will focus on a comparative analysis of this compound and other key related substances, providing a framework for their effective monitoring and control.
Unveiling the Chemical Landscape of Azelastine Impurities
The molecular integrity of azelastine can be compromised by a host of related compounds. Understanding their structural nuances and origins is the first step towards developing effective analytical control strategies.
Chemical Structures and Origins
Azelastine and its primary impurities are structurally related, often sharing a common phthalazinone core. Their formation can be traced back to the synthetic pathway of azelastine or subsequent degradation. A plausible synthetic route for azelastine hydrochloride involves the condensation of N-methylhexahydroazepin-4-one hydrochloride with benzoyl hydrazine, followed by reduction and subsequent reaction with 2-(p-chlorobenzoyl)benzoic acid.[5]
Herein lies the origin of several process-related impurities. For instance, unreacted starting materials or intermediates can persist in the final product. Degradation pathways, such as hydrolysis and oxidation, can also introduce new impurities.[3][6]
The following table summarizes the key structural information for this compound and other related compounds as specified in major pharmacopoeias.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Typical Origin |
| Azelastine | 4-[(4-Chlorophenyl)methyl]-2-(hexahydro-1-methyl-1H-azepin-4-yl)-1(2H)-phthalazinone | C₂₂H₂₄ClN₃O | 381.90 | 58581-89-8 | API |
| Azelastine Impurity A (Benzoyl Hydrazine) | Not provided in search results | C₇H₈N₂O | 136.15 | 613-94-5 | Process-Related |
| Azelastine Impurity B (N'-(1-Methylazepan-4-yl)benzohydrazine) | Not provided in search results | C₁₄H₂₁N₃O | 247.34 | 110406-94-5 | Process-Related |
| Azelastine Impurity C (2-[(4-Chlorophenyl)acetyl]benzoic Acid) | Not provided in search results | C₁₅H₁₁ClO₃ | 274.7 | 53242-76-5 | Process-Related |
| This compound (4-(4-Chlorobenzyl)phthalazin-1(2H)-one) | 4-(4-Chlorobenzyl)phthalazin-1(2H)-one | C₁₅H₁₁ClN₂O | 270.71 | 53242-88-9 | Process-Related/Degradation |
| Azelastine Impurity E (3-(4-Chlorobenzal)phthalide) | Not provided in search results | C₁₅H₉ClO₂ | 256.68 | 20526-97-0 | Process-Related/Degradation |
Data synthesized from multiple sources.[7][8][9][10]
Comparative Analytical Assessment of Azelastine Impurities
High-Performance Liquid Chromatography (HPLC) stands as the cornerstone for the separation and quantification of azelastine and its related compounds. The choice of chromatographic conditions is critical for achieving adequate resolution and sensitivity for all specified impurities.
Pharmacopoeial HPLC Methodologies: A Comparative Overview
Both the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide detailed HPLC methods for the analysis of azelastine hydrochloride and its related compounds.[8][9][11] These methods, while similar, have subtle differences that can impact chromatographic performance.
Table 2: Comparison of USP and EP HPLC Methods for Azelastine Impurities
| Parameter | United States Pharmacopeia (USP) Method [8][11] | European Pharmacopoeia (EP) Method [9] | Rationale for Selection |
| Column | L10 (Nitrile) packing, 4.6-mm x 25-cm; 5-µm | Nitrile silica gel for chromatography, 4.6-mm x 25-cm; 10-µm | The nitrile stationary phase provides a unique selectivity for the separation of these structurally similar compounds due to its polar characteristics. |
| Mobile Phase | Acetonitrile and Buffer (23:77) (Buffer: 2.9 g/L of sodium octanesulfonate and 0.9 g/L of monobasic potassium phosphate in water, pH 3.0) | Acetonitrile and a solution containing 2.16 g/L of sodium octanesulfonate and 0.68 g/L of potassium dihydrogen phosphate, adjusted to pH 3.0-3.1 | The ion-pairing agent (sodium octanesulfonate) enhances the retention and resolution of the basic azelastine and its impurities on the reversed-phase column. The acidic pH ensures the analytes are in their ionized form, leading to consistent retention. |
| Flow Rate | 2.0 mL/min | 2.0 mL/min | A higher flow rate is employed to achieve a reasonable run time while maintaining adequate separation. |
| Detection | UV at 210 nm | UV at 210 nm | This wavelength provides good sensitivity for all the specified impurities, which contain chromophores that absorb in the low UV region. |
| Column Temp. | 30 °C | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. |
Chromatographic Behavior: this compound in Focus
Under the conditions specified in the pharmacopoeial methods, this compound exhibits a distinct retention time relative to azelastine and other impurities. The following table summarizes the typical relative retention times (RRT) as reported in the pharmacopoeias.
Table 3: Relative Retention Times (RRT) of Azelastine and its Impurities
| Compound | Relative Retention Time (RRT) (vs. Azelastine) [8][9][11] |
| Impurity A | ~0.2 |
| Impurity B | ~0.3 |
| Impurity C | ~0.4 |
| Impurity D | ~0.6 |
| Azelastine | 1.0 |
| Impurity E | ~1.4 |
The retention time of Azelastine is approximately 8-9 minutes under the EP method conditions.[9]
The successful separation of these impurities is critical for their accurate quantification. The EP monograph, for instance, mandates a minimum resolution of 4.0 between the peaks for Impurity B and Impurity D, highlighting the importance of a well-optimized chromatographic system.[9]
Experimental Protocols for Impurity Profiling
To ensure the trustworthiness and reproducibility of results, a detailed, step-by-step methodology is essential. The following protocol is a synthesized representation based on the principles outlined in the USP and EP monographs for the analysis of azelastine related compounds.
Step-by-Step HPLC Method for Azelastine Impurity Analysis
Objective: To separate and quantify this compound and other related compounds in a sample of azelastine hydrochloride.
Materials:
-
Azelastine Hydrochloride sample
-
Reference standards for Azelastine and its impurities (A, B, C, D, E)
-
Acetonitrile (HPLC grade)
-
Sodium octanesulfonate
-
Monobasic potassium phosphate (or potassium dihydrogen phosphate)
-
Phosphoric acid
-
Water (HPLC grade)
-
HPLC system with a UV detector
-
Nitrile column (e.g., 4.6-mm x 25-cm; 5-µm packing)
Procedure:
-
Mobile Phase Preparation:
-
Prepare the aqueous buffer by dissolving the specified amounts of sodium octanesulfonate and monobasic potassium phosphate in water.
-
Adjust the pH to 3.0 with dilute phosphoric acid.
-
Filter the buffer through a 0.45 µm filter.
-
Prepare the mobile phase by mixing acetonitrile and the prepared buffer in the specified ratio (e.g., 23:77).
-
Degas the mobile phase before use.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve a known quantity of USP Azelastine Hydrochloride RS in the diluent (typically a mixture of acetonitrile and water) to obtain a solution of a specified concentration.
-
Prepare a system suitability solution containing azelastine and key impurities (e.g., B, D, and E) to verify the chromatographic system's performance.
-
-
Sample Solution Preparation:
-
Accurately weigh and dissolve a known quantity of the azelastine hydrochloride sample in the diluent to achieve a concentration similar to the standard solution.
-
-
Chromatographic Analysis:
-
Set up the HPLC system with the nitrile column and equilibrate with the mobile phase until a stable baseline is achieved.
-
Set the column temperature to 30 °C and the UV detector to 210 nm.
-
Inject the system suitability solution and verify that the resolution and other system suitability parameters meet the pharmacopoeial requirements.
-
Inject the standard and sample solutions.
-
-
Data Analysis:
-
Identify the peaks in the sample chromatogram based on their retention times relative to the standard.
-
Calculate the percentage of each impurity in the sample using the peak areas and the known concentration of the standard, applying the appropriate relative response factors as specified in the pharmacopoeia.[8]
-
Understanding the Data: Forced Degradation Studies
Forced degradation studies are instrumental in understanding the stability of a drug substance and identifying potential degradation products that may form under various stress conditions.[6] For azelastine, studies have shown that it is susceptible to degradation under basic, acidic, and oxidative conditions.[12][13]
Table 4: Summary of Azelastine Forced Degradation Studies
| Stress Condition | Observations | Potential Degradants |
| Acidic Hydrolysis | Moderate degradation observed.[12] | Formation of various degradation products. |
| Basic Hydrolysis | Significant degradation (e.g., 15% degradation).[12] | Formation of various degradation products. |
| **Oxidative (e.g., H₂O₂) ** | Significant degradation. | Formation of N-oxide and other oxidative degradants. |
| Thermal | No significant degradation observed.[12] | - |
| Photolytic | Degradation observed under UV exposure.[3] | Formation of photolytic degradation products. |
These studies are crucial for developing stability-indicating analytical methods that can separate the API from all potential degradation products, ensuring that the method is fit for its intended purpose in stability testing of the final drug product.
Visualizing the Workflow and Relationships
To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the experimental workflow for impurity analysis and the interrelationship of azelastine impurities.
Experimental Workflow for Azelastine Impurity Profiling
Caption: A typical workflow for the analysis of azelastine impurities using HPLC.
Logical Relationship of Azelastine Impurities
Caption: The relationship between the azelastine synthesis process and the formation of various impurities.
Conclusion: A Framework for Robust Impurity Control
The effective control of this compound and other related compounds is a non-negotiable aspect of ensuring the quality, safety, and efficacy of azelastine-containing drug products. This guide has provided a comparative analysis of these impurities, from their chemical origins to their analytical characterization. By leveraging the detailed methodologies provided in the pharmacopoeias and understanding the principles behind them, researchers and quality control professionals can implement robust analytical strategies. A thorough understanding of the impurity profile, supported by sound experimental data, is the bedrock of a successful drug development program and ensures the delivery of safe and effective medicines to patients.
References
-
Veeprho. (n.d.). Azelastine Impurities and Related Compound. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Stability Study of the Antihistamine Drug Azelastine HCl along with a Kinetic Investigation and the Identification of New Degradation Products | Request PDF. Retrieved from [Link]
-
SAVA Healthcare Ltd. (2023, March 17). Development and Validation of Stability-Indicating Impurity Profiling Method for Azelastine Hydrochloride and Fluticasone Propio. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Azelastine-Impurities. Retrieved from [Link]
-
IJNRD. (2024, October 5). METHOD DEVELOPMENT AND VALIDATION FOR AZELASTINE HYDROCHLORIDE AND FLUTICASONE PROPIONATE BY USING RP-HPLC. Retrieved from [Link]
-
ResearchGate. (2025, July 2). (PDF) Multistep Synthesis of Novel Impurities of Azelastine Hydrochloride. Retrieved from [Link]
-
USP. (n.d.). Azelastine Hydrochloride. Retrieved from [Link]
-
European Pharmacopoeia. (n.d.). AZELASTINE HYDROCHLORIDE Azelastini hydrochloridum. Retrieved from [Link]
-
PubMed. (2024, April 15). Method validation and characterization of stress degradation products of azelastine hydrochloride using LC-UV/PDA and LC-Q/TOF-MS studies. Retrieved from [Link]
- Google Patents. (n.d.). CN113956239A - Azelastine hydrochloride, and preparation method and application thereof.
-
PMC. (2022, December 27). Factorial design-assisted reverse phase HPLC–UV approach for the concurrent estimation of cetirizine and azelastine in aqueous humor. Retrieved from [Link]
-
SciSpace. (n.d.). A study on forced degradation and validation of stability indicating rp-hplc method for determination of benzalkonium chloride i. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2012, November 30). rp-hplc determination of azelastine in pure and in ophthalmic formulation. Retrieved from [Link]
-
USP. (2025, February 17). Azelastine Hydrochloride USP 2025. Retrieved from [Link]
-
Daicel Pharma Standards. (n.d.). Azelastine Impurities Manufacturers & Suppliers. Retrieved from [Link]
-
International Journal of Pharmaceutical and Clinical Research. (2018, December 15). A study of method development and validation for estimation of Azelastine hydrochloride in nasal spray formulations by RP-HPLC method. Retrieved from [Link]
-
PharmaCompass.com. (n.d.). Azelastine hydrochloride, United States Pharmacopeia (USP) Reference Standard. Retrieved from [Link]
-
MDPI. (2022, December 10). Experimental Design Assisted HPLC/UV and LC-MS/MS for Simultaneous Determination of Selected Veterinary Antibiotics in Broiler Chicken. Retrieved from [Link]
-
DailyMed. (n.d.). Azelastine Hydrochloride Ophthalmic Solution, USP 0.05%. Retrieved from [Link]
-
European Review for Medical and Pharmacological Sciences. (n.d.). Analysis of the efficacy of azelastine nasal spray combined with mussel mucin in the treatment of allergic rhinitis and the infl. Retrieved from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Azelastine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. CN113956239A - Azelastine hydrochloride, and preparation method and application thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. drugfuture.com [drugfuture.com]
- 9. drugfuture.com [drugfuture.com]
- 10. This compound CRS | LGC Standards [lgcstandards.com]
- 11. trungtamthuoc.com [trungtamthuoc.com]
- 12. savaglobal.com [savaglobal.com]
- 13. Method validation and characterization of stress degradation products of azelastine hydrochloride using LC-UV/PDA and LC-Q/TOF-MS studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Azelastine Impurities
This guide provides an in-depth comparison and procedural analysis for the cross-validation of analytical methods tailored for Azelastine impurities. Designed for researchers, scientists, and drug development professionals, this document moves beyond rote protocols to explain the causality behind experimental choices, ensuring a robust and defensible analytical framework.
The Imperative of Impurity Control for Azelastine
Azelastine, a potent second-generation antihistamine, is a cornerstone in the management of allergic rhinitis and conjunctivitis.[1][2] Its therapeutic efficacy is intrinsically linked to its purity. Impurities, which can arise during synthesis, formulation, or storage, may include related substances, degradation products, or process-related compounds that can impact the drug's safety and effectiveness.[1][3] Regulatory bodies such as the FDA and EMA mandate stringent control over these impurities.[1]
Consequently, the analytical methods used to quantify these impurities must be precise, accurate, and reliable. However, the lifecycle of a pharmaceutical product often involves method transfers between laboratories—from R&D to Quality Control (QC), or to a contract research organization (CRO).[4][5] This is where cross-validation , also known as Analytical Method Transfer (AMT), becomes critical. It is a formal, documented process that qualifies a receiving laboratory to use an analytical method developed by a transferring laboratory, ensuring that the data generated remains consistent and trustworthy, regardless of where the testing is performed.[4][5][6][7] This process is a GMP requirement and is guided by principles outlined in regulatory documents like ICH Q2(R1)/Q2(R2) and USP General Chapter <1224>.[8][9][10][11]
Comparative Analysis of Core Analytical Methodologies
The choice of analytical technology is the foundation of any impurity profiling strategy. For Azelastine, several high-performance techniques are prevalent, each with distinct advantages.
| Methodology | Principle | Typical Application for Azelastine Impurities | Strengths | Considerations |
| RP-HPLC | Reverse-Phase High-Performance Liquid Chromatography separates compounds based on polarity. | The workhorse for routine QC, stability testing, and quantification of known impurities.[12][13][14] | Robust, reliable, and widely available. Excellent for quantitative precision. | May lack the resolution for highly complex impurity profiles or co-eluting peaks. |
| UPLC | Ultra-Performance Liquid Chromatography uses smaller particle columns for higher resolution and speed. | Ideal for resolving closely related impurities and for high-throughput screening.[15][16] | Faster run times, improved resolution, and higher sensitivity compared to HPLC.[15] | Requires specialized high-pressure equipment. Method transfer from HPLC may require significant optimization. |
| LC-MS/MS | Liquid Chromatography coupled with Tandem Mass Spectrometry provides mass information. | Essential for identifying unknown degradation products from forced degradation studies and for characterizing impurity structures.[17][18] | Unparalleled specificity and sensitivity. The definitive tool for structural elucidation of unknown impurities.[17][18][19] | More complex and expensive instrumentation. Requires specialized expertise for operation and data interpretation. |
| HPTLC | High-Performance Thin-Layer Chromatography separates compounds on a plate. | Used for simultaneous estimation and forced degradation studies.[20] | Cost-effective and allows for parallel analysis of multiple samples. | Generally lower resolution and sensitivity compared to HPLC/UPLC. |
The Cross-Validation Framework: Ensuring Inter-Laboratory Consistency
The fundamental goal of cross-validation is to provide documented evidence that an analytical method performs equivalently in a new setting.[4] This process is not merely a repeat of the original validation; it is a targeted verification of performance, underpinned by a risk-based approach and clear communication.[7]
There are several strategies for conducting a method transfer, the choice of which depends on the method's complexity and the receiving lab's experience.[4][5]
-
Comparative Testing: The most common approach, where both laboratories analyze the same homogeneous sample lot. The results are then statistically compared against pre-defined acceptance criteria.[4][5][7] This is the focus of our detailed protocol below.
-
Co-validation (or Inter-laboratory Validation): The receiving laboratory participates in the original method validation process. This is suitable for new methods being deployed across multiple sites simultaneously.[4]
-
Revalidation: The receiving laboratory conducts a subset of the original validation experiments. This is often necessary when there are significant differences in equipment or when the method is substantially modified.[4][21]
The following diagram illustrates a typical workflow for a comparative cross-validation study.
Experimental Protocol: Comparative Cross-Validation of an HPLC Method for Azelastine Impurities
This protocol outlines the steps for a comparative transfer of a validated stability-indicating RP-HPLC method for Azelastine impurities.
Objective
To demonstrate that the analytical method, when transferred from the Transferring Laboratory (Lab A) to the Receiving Laboratory (Lab B), provides comparable results for the quantification of specified Azelastine impurities.[5]
Materials & Equipment
-
Test Samples: A single, homogeneous batch of Azelastine drug product or substance.
-
Reference Standards: Well-characterized reference standards for Azelastine and all known related impurities.[3][22]
-
HPLC System: Both labs should use HPLC systems with comparable performance characteristics (e.g., UV/PDA detector, gradient pump).[5]
-
Chromatographic Column: A pre-specified column (e.g., Baker bond phenyl hexyl, 250 x 4.6 mm, 5 µm) from the same lot, if possible.[12][23]
-
Reagents: All reagents and solvents must be of the same HPLC grade or equivalent.[5]
Methodology
Step 1: Protocol Agreement & Training The cross-validation protocol must be formally approved by both laboratories. It must explicitly define the method, the samples to be tested, the number of replicates, and the statistical acceptance criteria.[4][6] Lab A must ensure that analysts at Lab B are thoroughly trained on the method's nuances.[4][6]
Step 2: System Suitability Testing (SST) Causality: Before any samples are analyzed, both labs must independently demonstrate that their chromatographic system is performing adequately. This ensures that any observed differences are due to method execution, not system malfunction.
-
Prepare a System Suitability Solution containing Azelastine and key impurities at a relevant concentration.[12]
-
Perform at least five replicate injections.
-
Verify that all pre-defined SST parameters are met. A typical set of criteria is shown below:
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Asymmetry) | 0.8 – 1.5 | Ensures symmetrical peak shape for accurate integration. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and separation power. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates injection precision. |
| Resolution (Rs) | > 2.0 between critical peaks | Confirms that adjacent impurity peaks are well-separated. |
Step 3: Comparative Analysis
-
Both labs will analyze the same batch of the test sample.
-
Each lab will prepare a specified number of independent sample preparations (e.g., n=6 for Lab A, n=6 for Lab B).
-
Each preparation will be injected, and the percentage of each specified impurity relative to the Azelastine peak will be calculated.
Step 4: Statistical Evaluation of Results Causality: The goal is to statistically confirm that the results from Lab B are equivalent to those from Lab A. The acceptance criteria should be risk-based and scientifically justified in the protocol.
-
Mean Comparison: Calculate the mean percentage for each impurity from both labs. A common acceptance criterion is that the mean result from Lab B should be within ±10% of the mean from Lab A.
-
Precision Comparison: Calculate the Relative Standard Deviation (%RSD) for the set of replicates from each lab.
-
Intermediate Precision: A more rigorous evaluation involves comparing the results of all 12 preparations (6 from Lab A, 6 from Lab B). The %RSD for the combined set of 12 results should not exceed a pre-defined limit (e.g., NMT 15%).[12]
The following diagram outlines the decision-making process based on the statistical comparison.
Deep Dive: Core Validation Parameters for an Impurity Method
A method cannot be successfully transferred if it was not robustly validated in the first place. The validation process establishes documented evidence that the method is suitable for its intended purpose.[24] According to ICH Q2(R1) guidelines, the following parameters are critical for an impurity quantification method.[8][9]
| Parameter | Purpose | Methodology & Rationale | Typical Acceptance Criteria for Azelastine |
| Specificity | To ensure the method can unequivocally measure the analyte in the presence of other components like degradants or excipients.[8][24] | Forced Degradation: The drug substance is subjected to stress conditions (acid, base, oxidation, heat, light) to produce degradation products.[12][17] The method must demonstrate that the resulting impurity peaks are well-resolved from the main Azelastine peak and from each other. Azelastine shows notable degradation in acidic and basic conditions.[12][19][20] | Peak purity of Azelastine should pass (e.g., purity angle < purity threshold). No interference from blank or placebo at the retention time of impurities. |
| Limit of Detection (LOD) | The lowest amount of an impurity that can be detected but not necessarily quantified.[9] | Determined by signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. | LOD for Azelastine impurities by HPLC has been reported around 0.006 µg/mL.[12][23] |
| Limit of Quantitation (LOQ) | The lowest amount of an impurity that can be quantified with suitable precision and accuracy.[9] | Determined by signal-to-noise ratio (typically 10:1) or by establishing the concentration at which acceptable precision (%RSD) and accuracy (%Recovery) are achieved. | LOQ for Azelastine impurities by HPLC has been reported around 0.019 µg/mL.[12][23][25] |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte.[8] | A series of solutions are prepared across a range of concentrations (e.g., from LOQ to 150% of the specification limit) and analyzed. A linear regression is performed. | Correlation coefficient (r²) ≥ 0.998.[12][26] |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable linearity, accuracy, and precision.[8] | Confirmed by the linearity, accuracy, and precision data. | Typically from LOQ to 150% of the impurity specification level.[12][25] |
| Accuracy | The closeness of the test results to the true value.[8][9] | Determined by spiking a placebo or sample matrix with known amounts of impurities at different concentration levels (e.g., LOQ, 100%, 150%). The percent recovery is then calculated. | Recovery should be within 90-110%.[12][23][24] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[8] | Repeatability: Analysis of replicates (e.g., n=6) under the same operating conditions over a short interval. Intermediate Precision: Varies conditions like analyst, day, or equipment.[12] | %RSD should be NMT 15% for impurities at the specification limit.[12] |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[27] | Method parameters are slightly varied (e.g., pH of mobile phase ±0.2, column temperature ±5°C, flow rate ±10%). The effect on the results is evaluated. | System suitability parameters must still be met, and the results should not be significantly impacted by the changes. |
Conclusion
The cross-validation of analytical methods for Azelastine impurities is a scientifically rigorous process that underpins data integrity throughout a product's lifecycle. A successful transfer is not a matter of administrative checklist-ticking; it is a collaborative endeavor built on a foundation of robust method validation, comprehensive risk assessment, clear communication, and a meticulously executed protocol.
By understanding the causality behind each step—from choosing the right analytical technique to defining statistical acceptance criteria—scientists can ensure that the methods used to safeguard the quality and safety of Azelastine are reliable, consistent, and defensible, regardless of where the analysis is performed.
References
- Musmade, B., Korhale, R., Sable, M., Lokhande, S., Padmanabhan, S., & Bhope, S. (2023). Development and Validation of Stability-Indicating Impurity Profiling Method for Azelastine Hydrochloride and Fluticasone Propionate in Nasal Spray Product. SAVA Healthcare Ltd.
-
Musmade, B., Korhale, R., Sable, M., Lokhande, S., Padmanabhan, S., & Bhope, S. (2023). Development and Validation of Stability-Indicating Impurity Profiling Method for Azelastine Hydrochloride and Fluticasone Propionate in Nasal Spray Product Using HPLC with a UV/PDA Detector. Journal of AOAC INTERNATIONAL, 106(4), 866–872. [Link]
-
Pharmaguideline. (2025). Analytical Method Transfer (AMT) in Pharmaceuticals. Pharmaguideline. [Link]
-
ResearchGate. (n.d.). Efficient UPLC and CE Methods for the Simultaneous Determination of Azelastine Hydrochloride and Its Genotoxic Impurity. ResearchGate. [Link]
-
Neuland Labs. (2025). Analytical Method Validation: Key Parameters & Common Challenges. Neuland Labs. [Link]
-
Kumar, V. A., et al. (2020). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Quality Assurance. [Link]
-
Walash, M. I., et al. (2018). Efficient UPLC and CE methods for the simultaneous determination of azelastine hydrochloride and its genotoxic impurity. Biomedical Chromatography, 32(11), e4346. [Link]
-
Musmade, B., et al. (2023). Development and Validation of Stability-Indicating Impurity Profiling Method for Azelastine Hydrochloride and Fluticasone Propionate in Nasal Spray Product Using HPLC with a UV/PDA Detector. Oxford Academic. [Link]
-
ResearchGate. (2025). Development and Validation of Stability-Indicating Impurity Profiling Method for Azelastine Hydrochloride and Fluticasone Propionate in Nasal Spray Product Using HPLC with a UV/PDA Detector. ResearchGate. [Link]
-
Patel, S. S. (n.d.). Forced Degradation Study of Selective H1-Antihistaminic Drugs in Bulk and Formulation. Gujarat Technological University. [Link]
-
Patel, K. G., et al. (2020). Development and Validation of HPTLC Method along with Forced Degradation Study for the Simultaneous Estimation of Azelastine Hydrochloride and Fluticasone Propionate. Indian Journal of Pharmaceutical Education and Research, 54(1), 154-164. [Link]
-
Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound. [Link]
-
IQVIA Laboratories. (2025). Cross-Validations in Regulated Bioanalysis. IQVIA. [Link]
-
Kumar, N., Sangeetha, D., & Prakash, L. (2024). Method validation and characterization of stress degradation products of azelastine hydrochloride using LC-UV/PDA and LC-Q/TOF-MS studies. Future Journal of Pharmaceutical Sciences, 10(1), 1-13. [Link]
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]
-
Lab Manager. (2026). Analytical Method Transfer: Best Practices and Guidelines. Lab Manager. [Link]
-
ResearchGate. (n.d.). A study on forced degradation and validation of stability indicating RP-HPLC method for determination of benzalkonium chloride in azelastine hydrochoride pharmaceutical ophthalmic formulation. ResearchGate. [Link]
-
Veeprho. (n.d.). Azelastine Impurities and Related Compound. Veeprho. [Link]
-
Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. [Link]
-
Fjording, M. S., et al. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis, 16(21), 1385-1393. [Link]
-
MHRA Inspectorate. (2021). Transfer of analytical methods. GOV.UK. [Link]
-
FDA. (2022). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
-
ResearchGate. (2024). Simultaneous HPLC method development for azelastine HCl and fluticasone propionate nasal spray formulation. ResearchGate. [Link]
-
CASSS. (n.d.). Table 9: Technical Transfer of Analytical Procedures - Best Practices, Pitfalls and Regulatory Considerations. CASSS. [Link]
-
Alfa Omega Pharma. (n.d.). Azelastine Impurities. Alfa Omega Pharma. [Link]
-
Chemignition Laboratory. (2025). Azelastine Hydrochloride: Structure, Properties, Uses, and Safety. Chemignition. [Link]
-
ResearchGate. (n.d.). Structure of azelastine and its major metabolite. ResearchGate. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
ResearchGate. (2025). RP-HPLC determination of azelastine in pure and in ophthalmic formulation. ResearchGate. [Link]
-
EMA. (2022). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]
-
Resolvemass. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Resolvemass. [Link]
-
EMBL-EBI. (n.d.). Compound: AZELASTINE HYDROCHLORIDE (CHEMBL1200809). ChEMBL. [Link]
-
Wozniak, T. J., et al. (2021). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine. Molecules, 26(1), 193. [Link]
-
IJNRD. (2024). METHOD DEVELOPMENT AND VALIDATION FOR AZELASTINE HYDROCHLORIDE AND FLUTICASONE PROPIONATE BY USING RP-HPLC. International Journal of Novel Research and Development. [Link]
-
Waters Corporation. (n.d.). A NEW LC-MS APPROACH FOR SYNTHETIC PEPTIDE CHARACTERIZATION AND IMPURITY PROFILING. Waters Corporation. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. researchgate.net [researchgate.net]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Analytical Method Transfer: Best Practices and Guidelines | Lab Manager [labmanager.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Analytical Method Transfer (AMT) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 7. Transfer of analytical methods – MHRA Inspectorate [mhrainspectorate.blog.gov.uk]
- 8. Analytical Method Validation: Key Parameters, Guidelines & Common Challenges [neulandlabs.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. casss.org [casss.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. savaglobal.com [savaglobal.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Efficient UPLC and CE methods for the simultaneous determination of azelastine hydrochloride and its genotoxic impurity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Method validation and characterization of stress degradation products of azelastine hydrochloride using LC-UV/PDA and LC-Q/TOF-MS studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. resolvemass.ca [resolvemass.ca]
- 19. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 20. archives.ijper.org [archives.ijper.org]
- 21. fda.gov [fda.gov]
- 22. Azelastine Impurities | 58581-89-8 Certified Reference Substance [alfaomegapharma.com]
- 23. Development and Validation of Stability-Indicating Impurity Profiling Method for Azelastine Hydrochloride and Fluticasone Propionate in Nasal Spray Product Using HPLC with a UV/PDA Detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. globalresearchonline.net [globalresearchonline.net]
- 25. researchgate.net [researchgate.net]
- 26. particle.dk [particle.dk]
- 27. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
A Senior Application Scientist's Guide to the Analysis of Azelastine Impurity D: Compliance with European Pharmacopoeia and a Comparative Look at Alternative Analytical Methodologies
Introduction
Azelastine, a potent second-generation antihistamine, is a cornerstone in the management of allergic rhinitis and conjunctivitis. Its efficacy and safety are not solely dependent on the active pharmaceutical ingredient (API) itself, but also on the stringent control of any impurities that may arise during its synthesis or storage.[1][2] Among these, Azelastine Impurity D is a specified impurity in the European Pharmacopoeia (EP) and requires careful monitoring to ensure patient safety and regulatory compliance.[3]
This guide provides an in-depth analysis of the European Pharmacopoeia's standards for this compound. Beyond a mere recitation of the monograph, we will delve into the rationale behind the official method, and critically compare its performance with alternative analytical techniques such as Ultra-Performance Liquid Chromatography (UPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Capillary Electrophoresis (CE). This comparative approach, supported by experimental data from the literature, is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting the most appropriate analytical strategy for their specific needs, be it for routine quality control, stability studies, or research and development.
Understanding this compound
This compound is chemically known as 4-(4-chlorobenzyl)phthalazin-1(2H)-one and has the CAS number 53242-88-9. It is a process-related impurity that can be formed during the synthesis of Azelastine.[1] Its structure is closely related to the Azelastine molecule, which necessitates a highly selective analytical method to ensure accurate quantification.
The control of this and other impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring the safety and efficacy of the final drug product.[1] The European Pharmacopoeia sets a clear limit for this compound, which underscores its importance in the quality control of Azelastine hydrochloride.
The European Pharmacopoeia Standard: A Detailed Examination
The European Pharmacopoeia (EP) monograph for Azelastine Hydrochloride (01/2008:1633 corrected 6.0) outlines a specific liquid chromatography (LC) method for the determination of related substances, including Impurity D.[3]
The EP Mandate for this compound
The acceptance criterion for this compound, along with other specified impurities, is not more than 0.1% relative to the Azelastine concentration.[3] This stringent limit necessitates a highly sensitive and accurate analytical method.
The Official EP Protocol: Liquid Chromatography
The prescribed method is a reversed-phase high-performance liquid chromatography (HPLC) method. Below is a detailed breakdown of the protocol and the scientific reasoning behind the chosen parameters.
Experimental Protocol: EP HPLC Method for Azelastine Related Substances
-
Solvent Mixture (Diluent): Prepare a mixture of acetonitrile and water (45:55 V/V).[3]
-
Scientist's Insight: This solvent mixture is chosen to ensure the solubility of both the active substance and its impurities, while being compatible with the mobile phase.
-
-
Test Solution Preparation: Dissolve 0.125 g of the Azelastine hydrochloride substance to be examined in the solvent mixture and dilute to 50.0 mL with the same mixture.[3]
-
Reference Solution (a) (for 0.1% impurity level): Dilute 1.0 mL of the test solution to 100.0 mL with the solvent mixture. Further dilute 1.0 mL of this solution to 10.0 mL with the solvent mixture.[3]
-
Reference Solution (b) (for system suitability): Dissolve 1 mg of Azelastine impurity B CRS, 1 mg of this compound CRS, and 1 mg of Azelastine impurity E CRS in the test solution and dilute to 20 mL with the test solution.[3]
-
Scientist's Insight: This solution is critical for verifying the resolving power of the chromatographic system.
-
-
Chromatographic System:
-
Column: A 0.25 m x 4.6 mm column packed with nitrile silica gel for chromatography R (10 µm).[3]
-
Scientist's Insight: A nitrile stationary phase offers a unique selectivity due to the presence of the cyano group, which can provide different interactions with the analytes compared to standard C8 or C18 columns. This is often beneficial for separating closely related impurities.
-
-
Mobile Phase: Dissolve 2.16 g of sodium octanesulfonate R and 0.68 g of potassium dihydrogen phosphate R in 740 mL of water for chromatography R. Adjust the pH to 3.0-3.1 with dilute phosphoric acid R. Add 260 mL of acetonitrile for chromatography R and mix.[3]
-
Scientist's Insight: Sodium octanesulfonate acts as an ion-pairing agent to improve the retention and peak shape of basic compounds like Azelastine and its impurities. The phosphate buffer maintains a consistent pH, which is crucial for reproducible retention times.
-
-
Flow Rate: 2.0 mL/min.[3]
-
Detection: Spectrophotometer at 210 nm.[3]
-
Scientist's Insight: Detection at a low UV wavelength like 210 nm is often used for impurity profiling to ensure that all potential impurities, which may have different chromophores, are detected.
-
-
Injection Volume: 10 µL.[3]
-
Run Time: Twice the retention time of Azelastine.[3]
-
-
System Suitability:
-
The resolution between the peaks due to impurity B and impurity D in the chromatogram obtained with reference solution (b) must be a minimum of 4.0.[3]
-
The peaks for impurities D and E must be baseline separated from the main Azelastine peak.[3]
-
Scientist's Insight: A resolution of 4.0 is a stringent requirement that ensures the accurate quantification of both impurities, even if there are slight shifts in retention time.
-
Data Summary: EP Method Parameters
| Parameter | European Pharmacopoeia Specification |
| Stationary Phase | Nitrile silica gel for chromatography R (10 µm) |
| Column Dimensions | 0.25 m x 4.6 mm |
| Mobile Phase | Acetonitrile, water, sodium octanesulfonate, and potassium dihydrogen phosphate (pH 3.0-3.1) |
| Flow Rate | 2.0 mL/min |
| Detection | UV at 210 nm |
| System Suitability | Resolution between impurity B and D ≥ 4.0 |
| Impurity D Limit | ≤ 0.1% |
Comparative Analysis of Analytical Methodologies
While the EP method is the gold standard for regulatory compliance, alternative analytical techniques can offer advantages in terms of speed, efficiency, and orthogonality. Here, we compare the EP HPLC method with UPLC, HPTLC, and CE for the analysis of this compound.
Ultra-Performance Liquid Chromatography (UPLC): The High-Throughput Alternative
UPLC utilizes columns with smaller particle sizes (<2 µm), which allows for faster analysis times and improved resolution compared to traditional HPLC.[4]
Experimental Protocol: A Representative UPLC Method
A stability-indicating UPLC method has been developed for the analysis of Azelastine and its degradation products.[5]
-
Chromatographic System:
-
Column: C18 (100 x 4.6 mm, 2.6 µm).[5]
-
Mobile Phase: Isocratic elution (specific mobile phase composition to be optimized for impurity separation).
-
Detection: UV at 241 nm.[5]
-
Scientist's Insight: The use of a sub-2 µm particle size column is the hallmark of UPLC, leading to significantly higher efficiency and allowing for much faster flow rates without a loss of resolution. This dramatically reduces the analysis time, which is a major advantage in high-throughput environments.
-
Performance Comparison: HPLC vs. UPLC
| Feature | EP HPLC | UPLC |
| Analysis Time | Longer (typically > 20 min) | Shorter (typically < 5 min)[4] |
| Resolution | Good (Resolution ≥ 4.0 for critical pair)[3] | Excellent (often higher than HPLC) |
| Solvent Consumption | Higher | Lower |
| System Pressure | Lower | Significantly Higher |
| Equipment | Standard HPLC system | Specialized UPLC/UHPLC system required |
High-Performance Thin-Layer Chromatography (HPTLC): A Cost-Effective Screening Tool
HPTLC is a planar chromatographic technique that offers high sample throughput and low operating costs, making it suitable for screening purposes.[6]
Experimental Protocol: A Representative HPTLC Method
A method for the simultaneous estimation of Azelastine and Fluticasone has been developed, which can be adapted for impurity profiling.[6]
-
Stationary Phase: Aluminium plates precoated with silica gel 60 F254.[6]
-
Mobile Phase: Toluene: Chloroform: Methanol (5:4:2, v/v/v).[6]
-
Application: Samples are applied as bands using an automated applicator.
-
Development: The plate is developed in a chromatographic chamber.
-
Detection: Densitometric scanning at an appropriate wavelength (e.g., 232 nm).[6]
-
Scientist's Insight: The major advantage of HPTLC is the ability to analyze multiple samples simultaneously on a single plate, which significantly increases throughput for screening applications. The choice of a multi-component solvent system for the mobile phase allows for fine-tuning the separation of compounds with different polarities.
-
Performance Comparison: HPLC vs. HPTLC
| Feature | EP HPLC | HPTLC |
| Throughput | Sequential | High (multiple samples per plate) |
| Resolution | High | Lower than HPLC |
| Sensitivity | High (ng to pg level) | Lower (ng to µg level) |
| Solvent Consumption | Higher per sample | Lower per sample |
| Cost | Higher instrument and column costs | Lower initial investment and running costs |
Capillary Electrophoresis (CE): An Orthogonal Approach
CE separates analytes based on their electrophoretic mobility in an electric field, offering a different separation mechanism compared to chromatography.[7] This makes it an excellent orthogonal technique for confirming the purity of a substance.
Experimental Protocol: A Representative CE Method
A CE method has been developed for the determination of Azelastine and a genotoxic impurity.[4]
-
Capillary: Standard Bare Fused Silica Capillary (e.g., 75 µm i.d. x 59 cm).[4]
-
Background Electrolyte (BGE): 40 mM Phosphate buffer (pH 2).[4]
-
Voltage: 30 kV.[4]
-
Detection: UV at 225 nm.[4]
-
Scientist's Insight: The separation in CE is driven by the charge-to-size ratio of the analytes. By using a low pH buffer, basic compounds like Azelastine and its impurities will be protonated and migrate towards the cathode. The high efficiency of CE can provide very sharp peaks and excellent resolution of closely related compounds.
-
Performance Comparison: HPLC vs. CE
| Feature | EP HPLC | Capillary Electrophoresis |
| Separation Principle | Partitioning between stationary and mobile phases | Differential migration in an electric field |
| Efficiency | High | Very High[8] |
| Solvent Consumption | Milliliters per analysis | Microliters per analysis[9] |
| Sample Volume | Microliters | Nanoliters[9] |
| Sensitivity | Generally higher with UV detection | Can be lower with UV detection[9] |
| Robustness | Generally considered more robust | Can be sensitive to buffer composition and capillary surface[10] |
Visualization of Analytical Workflows and Method Selection
To aid in the understanding of the analytical process and the selection of the most appropriate method, the following diagrams are provided.
Caption: Workflow for the analysis of this compound.
Caption: Decision tree for selecting an analytical method.
Forced Degradation Studies: Ensuring Method Specificity
A critical aspect of any impurity profiling method is its ability to be "stability-indicating." This means the method must be able to separate the impurities and the API from any degradation products that may form under stress conditions (e.g., acid, base, oxidation, heat, light).[11]
Forced degradation studies on Azelastine have shown that it is susceptible to degradation under various conditions.[6][11] For example, significant degradation has been observed under acidic and basic conditions.[6] When developing or validating any of the aforementioned analytical methods, it is imperative to perform forced degradation studies and demonstrate that the peak for this compound is resolved from all other peaks, including those of the API and any newly formed degradation products. This ensures that the method is specific and can accurately quantify the impurity in the presence of other components.
Conclusion and Expert Recommendation
The European Pharmacopoeia provides a robust and well-defined HPLC method for the control of this compound. Its system suitability criteria, particularly the resolution requirement between Impurity B and D, ensure the method's reliability for routine quality control and release testing.[3] For any laboratory involved in the regulatory submission of Azelastine hydrochloride, adherence to this method is mandatory.
However, the field of analytical chemistry is constantly evolving, and alternative methods can offer significant advantages.
-
UPLC stands out as the method of choice for high-throughput environments, such as in process development and large-scale quality control, due to its speed and efficiency.
-
HPTLC offers a cost-effective and rapid screening tool, which can be valuable in early-stage development or for preliminary assessments.
-
Capillary Electrophoresis , with its unique separation mechanism, is an invaluable orthogonal technique for confirmatory analysis and for resolving complex separation challenges that may not be amenable to liquid chromatography.
Ultimately, the choice of analytical method will depend on the specific application. For regulatory compliance, the EP method is non-negotiable. For other applications, a thorough evaluation of the pros and cons of each technique, as outlined in this guide, will enable the selection of the most fit-for-purpose method. It is the responsibility of the analytical scientist to not only follow compendial methods but also to understand their underlying principles and to be aware of alternative approaches that can bring efficiency and enhanced analytical insights to the drug development process.
References
-
Bhope, S., et al. (2023). Development and Validation of Stability-Indicating Impurity Profiling Method for Azelastine Hydrochloride and Fluticasone Propionate in Nasal Spray Product Using HPLC with a UV/PDA Detector. Journal of AOAC International, 106(4), 895-904. Available from: [Link]
-
Chindhe, S., et al. (2025). Multistep Synthesis of Novel Impurities of Azelastine Hydrochloride. Research Square. Available from: [Link]
-
da Silva, J. C. C., et al. (2019). Green Analytical Methods for the Separation of Seven Antihistamines: Application in Separation of Azelastine and Related Impurities in Nasal Solution. International Journal of Analytical Chemistry, 2019, 9489723. Available from: [Link]
-
Patel, K. G., et al. (2020). Development and Validation of HPTLC Method along with Forced Degradation Study for the Simultaneous Estimation of Azelastine Hydrochloride and Fluticasone Propionate in Nasal Spray Formulation using Design of Experiment Approach. Indian Journal of Pharmaceutical Education and Research, 54(1), 155-165. Available from: [Link]
-
Patel, S. S. (2018). Forced Degradation Study of Selective H1-Antihistaminic Drugs in Bulk and Formulation. Gujarat Technological University. Available from: [Link]
-
Sahu, P. K., et al. (2024). Capillary Electrophoresis and Its Role in Pharmaceutical Industry. International Journal of Novel Research and Development, 9(7), a527-a534. Available from: [Link]
-
Schmid, M. G. (2020). Advantages and Pitfalls of Capillary Electrophoresis of Pharmaceutical Compounds and Their Enantiomers in Complex Samples: Comparison of Hydrodynamically Opened and Closed Systems. Molecules, 25(18), 4278. Available from: [Link]
-
Shah, J., & Patel, K. (2024, July 7). Capillary Electrophoresis. SlideShare. Available from: [Link]
-
Shekhar, S., & Bali, A. (2024). Method validation and characterization of stress degradation products of azelastine hydrochloride using LC-UV/PDA and LC-Q/TOF-MS studies. Rapid Communications in Mass Spectrometry, 38(7), e9702. Available from: [Link]
-
Thomas, G. (2019, April 1). Advantages and Disadvantages of Capillary Electrophoresis. Chromatography Today. Available from: [Link]
-
Abdelwahab, N. S., et al. (2018). Efficient UPLC and CE methods for the simultaneous determination of azelastine hydrochloride and its genotoxic impurity. Biomedical Chromatography, 32(11), e4346. Available from: [Link]
-
Bali, A., & Gaur, A. (2014). Stability study of the antihistamine drug azelastine HCl along with a kinetic investigation and the identification of new degradation products. Analytical Sciences, 30(8), 819-824. Available from: [Link]
-
Daicel Pharma Standards. (n.d.). Azelastine Impurities Manufacturers & Suppliers. Retrieved from [Link]
-
Farid, N. F., et al. (2018). Efficient UPLC and CE Methods for the Simultaneous Determination of Azelastine Hydrochloride and Its Genotoxic Impurity. Biomedical Chromatography, 32(11), e4346. Available from: [Link]
-
ResearchGate. (n.d.). Chromatographic separation of azelastine HCl (3.3 min), impurity B (1.5 min), impurity D (9.3 min), and impurity E (13.9 min). [Image attached to a publication]. Retrieved from [Link]
- European Pharmacopoeia. (2008). Azelastine Hydrochloride (Azelastini hydrochloridum). In European Pharmacopoeia 7.0 (p. 1633).
-
SynZeal. (n.d.). Azelastine Impurities. Retrieved from [Link]
-
Abdel-Gawad, S. A., et al. (2012). Thermoanalytical Study and Purity Determination of Azelastine Hydrochloride and Emedastine Difumarate. Pharmaceutical Analytica Acta, 3(8). Available from: [Link]
-
Longdom Publishing. (2023, July 26). Capillary Electrophoresis in Analytical Chemistry and its Applications. Journal of Analytical & Bioanalytical Techniques, 14(S11), 001. Available from: [Link]
-
Patel, S. B., et al. (2018). Development and Validation of HPTLC Method along with Forced Degradation Study for the Simultaneous Estimation of Azelastine Hydrochloride and Fluticasone Propionate in Nasal Spray Formulation using Design of Experiment Approach. Indian Journal of Pharmaceutical Education and Research, 52(4s), s155-s165. Available from: [Link]
-
ResearchGate. (2025, August 10). Stability-indicating high-performance liquid chromatography method for determination of antihistamine drug azelastine. Retrieved from [Link]
-
ResearchGate. (2025, November 26). RP-HPLC determination of azelastine in pure and in ophthalmic formulation. Retrieved from [Link]
-
ResearchGate. (2025, November 28). Development and Validation of Stability-Indicating Impurity Profiling Method for Azelastine Hydrochloride and Fluticasone Propionate in Nasal Spray Product Using HPLC with a UV/PDA Detector. Retrieved from [Link]
-
International Journal of Novel Research and Development. (2024, October 5). METHOD DEVELOPMENT AND VALIDATION FOR AZELASTINE HYDROCHLORIDE AND FLUTICASONE PROPIONATE BY USING RP-HPLC. Retrieved from [Link]
-
International Journal of Scientific Development and Research. (2021, June). Stability Indicating High-Performance Liquid Chromatography Method for Determination of Antihistamine Drug Azelastine in Pharmaceutical Formulation. Retrieved from [Link]
- Google Patents. (n.d.). CN113956239A - Azelastine hydrochloride, and preparation method and application thereof.
-
IJCRT.org. (2022, January). A review: Analytical method for determination of Azelastine Hcl in pharmaceutical dosage form. Retrieved from [Link]
Sources
- 1. Azelastine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. researchgate.net [researchgate.net]
- 3. drugfuture.com [drugfuture.com]
- 4. Efficient UPLC and CE methods for the simultaneous determination of azelastine hydrochloride and its genotoxic impurity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Method validation and characterization of stress degradation products of azelastine hydrochloride using LC-UV/PDA and LC-Q/TOF-MS studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. archives.ijper.org [archives.ijper.org]
- 7. Capillary Electrophoresis | PPT [slideshare.net]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Advantages and Pitfalls of Capillary Electrophoresis of Pharmaceutical Compounds and Their Enantiomers in Complex Samples: Comparison of Hydrodynamically Opened and Closed Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijnrd.org [ijnrd.org]
- 11. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
Safety Operating Guide
Proper Disposal Procedures: Azelastine Impurity D
Executive Safety & Identity Summary
Before initiating any disposal workflow, you must positively identify the material and acknowledge its specific hazard profile. Azelastine Impurity D is a pharmacopeial reference standard and a degradation product. In the absence of comprehensive eco-toxicity data specific to this impurity, the Precautionary Principle mandates it be treated with the same high-level containment protocols as the parent compound (Azelastine HCl), which is an acute oral toxin and suspected reproductive hazard.
Chemical Identity Verification
| Parameter | Detail |
| Common Name | This compound (EP/USP) |
| Chemical Name | 4-(4-chlorobenzyl)phthalazin-1(2H)-one |
| CAS Number | 53242-88-9 |
| Molecular Formula | C₁₅H₁₁ClN₂O |
| Physical State | Solid (White to off-white powder) |
| Solubility | Low water solubility; soluble in DMSO/Methanol |
Hazard Classification (GHS)
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2]
-
Reproductive Toxicity: Category 2 (Suspected of damaging fertility or the unborn child).[2]
-
Aquatic Toxicity: Presumed hazardous to the aquatic environment (based on halogenated structure and parent compound data).
Core Directive: The Disposal Protocol
STOP: Do NOT attempt to chemically deactivate or neutralize this compound via oxidation (e.g., bleach) or acid/base hydrolysis at the bench.
-
Causality: The phthalazinone core is chemically robust. Incomplete chemical treatment often yields unknown halogenated byproducts that may be more toxic or persistent than the original impurity.
-
Validated Path: The only acceptable disposal method is High-Temperature Incineration via a licensed hazardous waste contractor.
Step-by-Step Disposal Workflow
Phase 1: Segregation & Containment (Bench Level)
-
Solid Waste (Powder/Vials):
-
Place the original vial or contaminated weigh boats into a clear polyethylene bag (primary containment).
-
Seal the bag with tape or a zip-lock mechanism.
-
Place this sealed bag into a Wide-Mouth Amber Glass Jar or High-Density Polyethylene (HDPE) Container labeled "Hazardous Waste - Toxic."
-
Why Amber Glass? Azelastine derivatives can be light-sensitive; while waste degradation is less of a concern, preventing unknown photo-degradation products ensures the waste profile remains consistent with the manifest.
-
-
Liquid Waste (HPLC Effluent/Stock Solutions):
-
Do NOT mix with general organic solvents (acetone/ethanol waste) if your facility separates "Halogenated" from "Non-Halogenated" waste.
-
Dispose of in the Halogenated Organic Solvent stream.
-
Ensure the container is rated for halogenated compounds (HDPE or Fluorinated HDPE).
-
Phase 2: Labeling & Documentation
Every container must carry a label adhering to RCRA (US) or CLP (EU) standards.
-
Content Description: "Waste this compound (Trace) in Solvent" or "Solid Waste: this compound."
-
Hazard Checkboxes: [x] Toxic [x] Irritant.
Phase 3: Chain of Custody (Hand-off)
-
Transfer the sealed container to your facility's Satellite Accumulation Area (SAA).
-
Log the waste into your LIMS or EHS tracking system.
-
Verification: Ensure the waste manifest code reflects "Toxic Incineration" (often Code D001 for ignitable solvents or P/U-listed equivalent protocols for toxic pharma waste).
Operational Logic & Decision Matrix
The following diagram illustrates the decision logic for handling this compound. This self-validating workflow ensures no decision is left to guesswork.
Figure 1: Decision matrix for the segregation and disposal of this compound, ensuring compliance with halogenated waste protocols.
Emergency Procedures: Spills
In the event of a benchtop spill of solid Impurity D, immediate containment is required to prevent aerosolization.
-
Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, safety goggles, and an N95 or P100 particulate respirator . (Powder inhalation is the primary acute risk).
-
Dry Spill Cleanup:
-
Do not dry sweep (creates dust).
-
Cover the spill with a damp paper towel (water or methanol) to suppress dust.
-
Wipe inward from the periphery to the center.
-
-
Decontamination:
-
Clean the surface with a soap/water solution followed by 70% Isopropanol.
-
Validation: Verify no white residue remains.
-
-
Disposal of Cleanup Materials: All wipes and gloves used must be treated as Solid Hazardous Waste (see Phase 1 above).
References
-
European Directorate for the Quality of Medicines (EDQM). this compound CRS - Safety Data Sheet. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P).[3] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6435520 (Azelastine Related Compound D). Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
